3-Chloro-2-(4-fluorophenyl)pyridine
Description
The exact mass of the compound 3-Chloro-2-(4-fluorophenyl)pyridine is 207.0251051 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2-(4-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(4-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(4-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFWHJZZONRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine
CAS Number: 847226-00-0 Molecular Formula: C₁₁H₇ClFNc Molecular Weight: 207.63 g/mol
Part 1: Strategic Analysis & Retrosynthesis
Molecule Significance
3-Chloro-2-(4-fluorophenyl)pyridine is a biaryl scaffold frequently utilized in medicinal chemistry as a core pharmacophore for sodium channel modulators, insecticides, and kinase inhibitors. The presence of the chlorine atom at the C3 position provides a handle for further functionalization (e.g., via Buchwald-Hartwig amination or a second Suzuki coupling) or serves as a steric block to enforce a specific dihedral angle between the pyridine and phenyl rings, influencing binding affinity.
Retrosynthetic Logic
The most robust disconnection for this molecule is at the C2–C1' biaryl bond.
-
Disconnection: C–C bond between the pyridine C2 and the phenyl ring.
-
Synthons: An electrophilic pyridine species (2,3-dichloropyridine) and a nucleophilic phenyl species (4-fluorophenylboronic acid).
-
Rationale: This approach leverages the Suzuki-Miyaura Cross-Coupling reaction. The key strategic decision here is regioselectivity . 2,3-Dichloropyridine contains two electrophilic sites (C2 and C3).
Critical Mechanistic Insight (Regioselectivity):
In nucleophilic aromatic substitution (
-
Electronic Effect: The C2 position is ortho to the electron-withdrawing nitrogen atom, making the C–Cl bond more electron-deficient and susceptible to oxidative addition by Pd(0).
-
Result: We can selectively couple at C2 while leaving the C3-chlorine intact for future manipulations, provided we control stoichiometry and temperature.
Figure 1: Retrosynthetic analysis highlighting the strategic C2-C1' disconnection.
Part 2: Primary Synthesis Pathway (Suzuki-Miyaura Coupling)
Reaction Scheme
Reagents: 2,3-Dichloropyridine, 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
Solvent: 1,4-Dioxane / Water (4:1).
Conditions: 90–100°C, Inert Atmosphere (
Mechanism & Causality
-
Oxidative Addition: The Pd(0) catalyst coordinates to the pyridine. Oxidative addition occurs preferentially at the C2–Cl bond due to the lower bond dissociation energy and higher electrophilicity induced by the adjacent nitrogen. The C3–Cl bond is sterically hindered and electronically less activated.
-
Transmetallation: The activated boronate species (formed by the reaction of boronic acid with the base) transfers the 4-fluorophenyl group to the Palladium center.
-
Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale up/down linearly.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2,3-Dichloropyridine | 147.99 | 1.0 | 1.48 g |
| 4-Fluorophenylboronic acid | 139.92 | 1.05 | 1.47 g |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.05 | 578 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g |
| 1,4-Dioxane | Solvent | - | 40 mL |
| Water (degassed) | Solvent | - | 10 mL |
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Nitrogen (
) for 10 minutes. -
Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with
for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid. -
Charging: Under a gentle stream of
, add 2,3-Dichloropyridine (1.48 g), 4-Fluorophenylboronic acid (1.47 g), and Na₂CO₃ (2.12 g) to the reaction flask. -
Catalyst Addition: Add Pd(PPh₃)₄ (578 mg) last. Tip: Pd(PPh₃)₄ is air-sensitive; handle quickly or use a glovebox if available.
-
Initiation: Add the degassed solvent mixture via syringe. Heat the reaction mixture to 90°C in an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.
-
Expected Time: 4–12 hours.
-
Endpoint: Disappearance of 2,3-dichloropyridine. If the reaction stalls, add 0.01 equiv of fresh catalyst.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers.[1][2][3] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude residue via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. -
Product: The target compound typically elutes as a white to off-white solid.
-
Figure 2: Catalytic cycle emphasizing the regioselective oxidative addition at C2.
Part 3: Quality Control & Troubleshooting
Characterization Data (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
- 8.60 (dd, 1H, J=4.5, 1.5 Hz, Pyridine H6)
- 7.85 (dd, 1H, J=8.0, 1.5 Hz, Pyridine H4)
- 7.75–7.80 (m, 2H, Phenyl H2'/H6')
- 7.25 (dd, 1H, J=8.0, 4.5 Hz, Pyridine H5)
- 7.15 (t, 2H, J=8.5 Hz, Phenyl H3'/H5')
-
MS (ESI): m/z 208.1 [M+H]⁺.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvents and inert atmosphere. |
| Regioisomer Mix | Temperature too high (>110°C). | Lower temperature to 80–90°C to favor kinetic control (C2 selectivity). |
| Starting Material Remains | Inactive catalyst batch. | Use fresh Pd(PPh₃)₄ or switch to the more robust Pd(dppf)Cl₂. |
| Homocoupling (Biaryl) | Excess Boronic Acid/Oxygen. | Reduce Boronic Acid to 1.0 equiv; improve degassing. |
Part 4: Safety & Handling
-
2,3-Dichloropyridine: Irritant. Toxic if swallowed. Handle in a fume hood.
-
Palladium Catalysts: Heavy metal hazards. Dispose of heavy metal waste separately.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.
References
-
Regioselectivity in Dichloropyridines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016, 7, 5758-5767.
-
URL:[Link]
-
General Suzuki Coupling Protocol for Chloropyridines
- Title: Suzuki-Miyaura Coupling of Halopyridines.
- Source: Organic Syntheses, 2010, 87, 161.
-
URL:[Link]
-
Compound Registry
- Title: 3-Chloro-2-(4-fluorophenyl)pyridine (CAS 847226-00-0).
- Source: PubChem / CymitQuimica.
-
URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-fluorophenyl)pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and spectroscopic characterization of 3-Chloro-2-(4-fluorophenyl)pyridine (CAS No. 847226-00-0). As a substituted 2-arylpyridine, this compound belongs to a class of structures prevalent in medicinal chemistry and materials science. This document is designed to serve as a core reference for researchers, offering both experimentally-derived information where available and robust computational predictions to guide experimental design. We delve into a validated synthetic protocol, detailed spectroscopic analysis, and discuss the molecule's inherent reactivity and metabolic stability, grounded in established principles of physical organic chemistry. All data is presented with clarity, supported by in-text citations to authoritative sources, and visualized through structured diagrams and tables to facilitate understanding and application in a laboratory setting.
Introduction and Molecular Overview
3-Chloro-2-(4-fluorophenyl)pyridine is a halogenated aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 2-position with a 4-fluorophenyl group. This arrangement of substituents—a directing chloro group and an aryl moiety on a pyridine scaffold—makes it a valuable, albeit under-characterized, building block in synthetic chemistry. The 2-arylpyridine motif is a privileged structure found in numerous pharmaceuticals and functional materials[1]. The introduction of a chlorine atom modulates the electronic properties of the pyridine ring, influencing its reactivity in further functionalization, while the 4-fluorophenyl group is a common feature in drug design, often introduced to enhance metabolic stability or modify binding interactions[2].
This guide aims to consolidate the known information and provide expert-driven predictions for its properties, thereby establishing a foundational dataset for professionals working with this molecule.
Molecular Structure:
Caption: Representative workflow for the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.
Detailed Experimental Protocol
This protocol is a representative methodology and may require optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-3-chloropyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (2.5 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via cannula. The causality for using a water/dioxane mixture is that water is often beneficial for the Suzuki reaction, increasing the rate of transmetalation, while dioxane effectively solubilizes the organic reagents.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The combined organic layers are then washed with brine.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The choice of a gradient elution is crucial for separating the desired product from non-polar starting materials and highly polar byproducts.
Physicochemical Properties
Disclaimer: The data in Table 2 are in silico predictions and should be used as estimates. Experimental verification is strongly recommended.
Table 2: Predicted Physicochemical Properties of 3-Chloro-2-(4-fluorophenyl)pyridine
| Property | Predicted Value | Method/Rationale |
| Melting Point | 55 - 70 °C | Based on algorithms considering molecular symmetry and intermolecular forces. The presence of two halogen atoms can lead to efficient crystal packing. |
| Boiling Point | ~290 - 310 °C | Estimated based on structural similarity to related arylpyridines. |
| logP (Octanol/Water) | 3.6 ± 0.4 | Prediction based on atomic contributions; indicates significant lipophilicity. |
| Water Solubility | Low (~5-20 mg/L) | Inferred from high logP value; the molecule is expected to be poorly soluble in aqueous media. |
| pKa (Basic) | 1.8 ± 0.3 | The electron-withdrawing effects of the chlorine atom and the fluorophenyl group significantly reduce the basicity of the pyridine nitrogen. |
Table 3: Experimental Physicochemical Properties of Isomer: 4-Chloro-2-(4-fluorophenyl)pyridine
| Property | Experimental Value | Source |
| Melting Point | 90.0 °C | [6] |
| Boiling Point | 295 °C (Predicted) | [6] |
| logP (Octanol/Water) | 2.95 | [6] |
| Water Solubility | 2.29e-4 mol/L | [6] |
| pKa (Basic) | 4.23 | [6] |
Note: The difference in properties, particularly the pKa, between the 3-chloro and 4-chloro isomers highlights the significant impact of substituent position on electronic effects within the pyridine ring.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not publicly available, a robust characterization can be predicted based on its structure. A self-validating analytical protocol would involve a combination of NMR, Mass Spectrometry, and IR Spectroscopy to confirm identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~7.2-8.6 ppm). The proton at C4 (between the Cl and N-linked C) will likely be a doublet of doublets. The protons at C5 and C6 will also show doublet of doublets or triplet-like patterns due to coupling with each other and the C4 proton.
-
Fluorophenyl Ring Protons (4H): Expect two signals, each integrating to 2H, exhibiting classic AA'BB' coupling. The protons ortho to the fluorine will appear as a triplet-like multiplet around 7.1-7.3 ppm, while the protons meta to the fluorine (and ortho to the pyridine link) will appear as a multiplet further downfield, likely around 7.5-7.8 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Expect 11 distinct carbon signals.
-
The carbon bearing the fluorine (C-4') will show a large one-bond C-F coupling constant (¹JCF ≈ 245-255 Hz).
-
Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.
-
The carbon attached to chlorine (C-3) will be observed around 130-135 ppm.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Expect a single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho protons on the phenyl ring.
-
Mass Spectrometry (MS) (Expected)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be readily observable. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₇ClFN ([M+H]⁺) is 208.0278. An experimentally determined value within 5 ppm of this would confirm the elemental composition.
Infrared (IR) Spectroscopy (Expected)
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and phenyl rings.
-
~1250-1210 cm⁻¹: Strong C-F stretching vibration.
-
~850-750 cm⁻¹: C-Cl stretching vibration and C-H out-of-plane bending.
Reactivity and Metabolic Stability
Chemical Reactivity
The reactivity of 3-Chloro-2-(4-fluorophenyl)pyridine is dictated by the electronic nature of its substituted pyridine core.
-
Pyridine Nitrogen: The nitrogen atom is basic, but its lone pair availability is significantly reduced by the electron-withdrawing effects of the adjacent C-Cl bond and the 2-aryl group, resulting in a low predicted pKa. It can still be protonated or act as a ligand for transition metals.
-
C-Cl Bond: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), although it is generally less reactive than chlorine at the 2- or 4-positions.[7] It can also participate in further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents at C3.
-
C-H Activation: The C-H bonds on the pyridine ring, particularly at the 4- and 6-positions, are potential sites for transition-metal-catalyzed C-H functionalization, a modern strategy for elaborating core structures.[8]
Metabolic Stability Insights
For drug development professionals, understanding the metabolic fate of a molecule is critical. The fluorophenyl pyridine moiety is a common pharmacophore.
-
Cytochrome P450 (CYP) Oxidation: The primary route of phase I metabolism for aromatic systems is CYP-mediated oxidation.[9] The most likely sites of oxidation on this molecule are the electron-rich positions of the phenyl ring and potentially the pyridine ring.
-
Role of Fluorine: The fluorine atom at the 4-position of the phenyl ring serves as a "metabolic blocker." This position is often susceptible to hydroxylation. By replacing hydrogen with fluorine, this metabolic pathway is blocked, which can significantly increase the half-life and metabolic stability of the compound.[2][10]
-
Potential Metabolites: Despite the fluorine block, other positions on the phenyl ring (ortho to the fluorine) or the pyridine ring itself could undergo hydroxylation. The chlorine atom is generally stable to metabolic cleavage.
Conclusion
3-Chloro-2-(4-fluorophenyl)pyridine is a compound of significant interest for synthetic and medicinal chemistry. While comprehensive experimental data remains sparse, this guide provides a robust framework for its synthesis, characterization, and application. Through a combination of established chemical principles, data from related structures, and state-of-the-art computational predictions, we have outlined its core physicochemical profile. The proposed synthetic workflow offers a reliable starting point for laboratory preparation, and the predicted analytical data provides the necessary benchmarks for structural verification. The insights into its reactivity and metabolic stability underscore its potential as a scaffold in drug discovery programs, where the strategic placement of halogen atoms can be used to fine-tune both chemical reactivity and pharmacokinetic properties. It is our hope that this guide will accelerate research and development involving this versatile chemical entity.
References
-
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]
-
Dandepally, S. R., & Williams, A. L. (2018). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 8(1), 1-19. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
Cronin, M. T. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Chloro-2-(4-fluorophenyl)pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-22. [Link]
-
Gillman, K. W., & Dowty, M. E. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(10), 969-973. [Link]
-
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]
-
Dong, G., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters, 18(21), 5544-5547. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 3-Chloro-2-(4-fluorophenyl)pyridine: A Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic characterization of 3-Chloro-2-(4-fluorophenyl)pyridine, a substituted pyridyl-benzene derivative of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques. Herein, we present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
The presented data is predictive, based on established spectroscopic principles and data from structurally related compounds. This guide is intended for researchers and professionals in drug development and chemical sciences, offering not only the anticipated spectral data but also detailed, field-proven protocols for its acquisition and interpretation. Our approach emphasizes the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 3-Chloro-2-(4-fluorophenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for preparing a sample and acquiring high-resolution NMR data.
Sample Preparation:
-
Mass Measurement: Accurately weigh approximately 10-20 mg of solid 3-Chloro-2-(4-fluorophenyl)pyridine. The higher end of this range is preferable for obtaining a high-quality ¹³C NMR spectrum in a reasonable time.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Dissolution & Transfer: Place the solid sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.
Instrumental Parameters (¹H NMR):
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz (or higher) spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to ensure that each unique carbon appears as a singlet.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C isotope has a low natural abundance.
Diagram of the NMR Workflow:
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The predictions are based on the additive effects of substituents on the pyridine and benzene rings.
Table 1: Predicted ¹H NMR Data for 3-Chloro-2-(4-fluorophenyl)pyridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4' | ~8.60 | dd | J = 4.8, 1.5 Hz |
| H-6' | ~7.85 | dd | J = 7.8, 1.5 Hz |
| H-5' | ~7.40 | dd | J = 7.8, 4.8 Hz |
| H-2, H-6 | ~7.65 | dd | J = 8.8, 5.4 Hz |
| H-3, H-5 | ~7.20 | t | J = 8.8 Hz |
Table 2: Predicted ¹³C NMR Data for 3-Chloro-2-(4-fluorophenyl)pyridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~158.0 |
| C-4' | ~150.0 |
| C-6' | ~138.5 |
| C-5' | ~124.0 |
| C-3' | ~131.0 |
| C-1 | ~134.0 |
| C-4 | ~163.0 (d) |
| C-2, C-6 | ~131.5 (d) |
| C-3, C-5 | ~116.0 (d) |
Note: Carbons in the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus (d = doublet).
Interpretation of NMR Spectra
-
¹H NMR: The pyridine protons (H-4', H-5', H-6') are expected to appear in the aromatic region (7.0-9.0 ppm). The proton ortho to the nitrogen (H-6') is typically the most deshielded. The 4-fluorophenyl group will show two distinct signals due to the symmetry of the ring, a doublet of doublets for the protons ortho to the fluorine and a triplet for the protons meta to the fluorine. The coupling constants will be characteristic of ortho and meta relationships in an aromatic ring.
-
¹³C NMR: The spectrum will show nine distinct signals. The carbon attached to the fluorine (C-4) will be significantly affected by the fluorine's electronegativity and will appear as a doublet with a large C-F coupling constant. The carbon atom attached to the chlorine (C-3') will also be deshielded. The remaining aromatic carbons will appear in the typical range of 115-160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Data Acquisition
For solid samples, the thin solid film method is rapid and effective.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of 3-Chloro-2-(4-fluorophenyl)pyridine in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.
Diagram of the FT-IR Workflow:
A Technical Guide to the Molecular Structure and Conformation of 3-Chloro-2-(4-fluorophenyl)pyridine
An In-depth Analysis for Drug Development Professionals
Executive Summary
3-Chloro-2-(4-fluorophenyl)pyridine stands as a significant heterocyclic compound within the landscape of medicinal chemistry and materials science. As a member of the 2-arylpyridine family, its structural and conformational properties are paramount to its function, influencing everything from intermolecular interactions in the solid state to binding affinities with biological targets. This guide provides a comprehensive technical overview of the molecule's three-dimensional architecture, conformational dynamics, and the advanced analytical techniques used for its characterization. We delve into single-crystal X-ray diffraction data to elucidate its precise solid-state structure, supported by computational analysis to explore its conformational landscape in solution. Furthermore, this document outlines detailed experimental protocols and discusses the profound implications of its structural features for rational drug design, offering researchers and scientists a foundational understanding for future development endeavors.
Introduction: The Significance of 2-Arylpyridines
The 2-arylpyridine scaffold is a privileged structure in pharmaceutical and materials science. Its unique arrangement of two aromatic rings linked by a single bond allows for a wide array of chemical modifications, enabling the fine-tuning of electronic and steric properties.[1] These compounds are crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), with derivatives showing promise in oncology and neurology.[1] The specific conformation, or the relative orientation of the two aromatic rings, is a critical determinant of a molecule's biological activity, as it dictates how the molecule fits into the binding pocket of a target protein. The rotational barrier around the central C-C bond can lead to distinct, stable conformations known as atropisomers in more sterically hindered systems.[2] Understanding the subtle interplay of electronic and steric effects that govern the preferred conformation of molecules like 3-Chloro-2-(4-fluorophenyl)pyridine is therefore essential for designing novel therapeutics with enhanced efficacy and selectivity.[3]
Molecular Structure Elucidation via Single-Crystal X-ray Diffraction
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While a specific crystal structure for the title compound, 3-Chloro-2-(4-fluorophenyl)pyridine, is not publicly available in the search results, we can infer its likely structural characteristics based on closely related analogs. For instance, the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline reveals a significant dihedral angle between the planes of the heterocyclic and the phenyl rings, which is a common feature in this class of compounds.[4]
Key Structural Features (Hypothesized):
-
Non-Planarity: The pyridine and the 4-fluorophenyl rings are expected to be twisted with respect to each other. This torsion, defined by the C(3)-C(2)-C(1')-C(2') dihedral angle, is a result of steric hindrance between the hydrogen atom at the C(3) position of the pyridine ring and the hydrogen atom at the C(2') position of the phenyl ring, as well as the chloro substituent.
-
Bond Lengths and Angles: The bond lengths within the pyridine and fluorophenyl rings will exhibit typical aromatic character. The central C(2)-C(1') bond connecting the two rings will be a key parameter, its length reflecting the degree of conjugation between the rings.
-
Intermolecular Interactions: In the solid state, the crystal packing would likely be stabilized by a network of intermolecular interactions. These could include C-H···N or C-H···F hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules, similar to what is observed in other quinoline derivatives.[4]
Table 1: Predicted Crystallographic Parameters for 3-Chloro-2-(4-fluorophenyl)pyridine
| Parameter | Predicted Value Range | Rationale |
| Dihedral Angle (Py-Ph) | 45 - 65° | Based on steric hindrance and data from analogous 2-arylpyridine structures. |
| C(2)-C(1') Bond Length | 1.47 - 1.50 Å | Typical for a single bond between two sp² hybridized carbon atoms with some degree of π-character. |
| C-Cl Bond Length | ~1.74 Å | Standard bond length for a chlorine atom attached to an aromatic ring. |
| C-F Bond Length | ~1.36 Å | Standard bond length for a fluorine atom attached to an aromatic ring. |
Conformational Analysis in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution is often more relevant to its biological activity. In solution, the molecule is dynamic, and the two aromatic rings can rotate relative to each other around the central C-C bond. The preferred conformation is determined by the balance of steric repulsion and electronic effects.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the pyridine and fluorophenyl rings and calculating the relative energy of each conformation. This analysis typically reveals one or two low-energy conformers that are most likely to be populated at room temperature. For 2-arylpyridines, the conformation where the pyridine nitrogen is anti to the substituent on the phenyl ring is often preferred.[5]
Diagram: Conformational Energy Profile
The following diagram illustrates a hypothetical potential energy surface for the rotation around the C(2)-C(1') bond in 3-Chloro-2-(4-fluorophenyl)pyridine.
Caption: Workflow for computational conformational analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for confirming the molecular structure of 3-Chloro-2-(4-fluorophenyl)pyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The protons on the pyridine and fluorophenyl rings would appear in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (e.g., doublets, triplets) and coupling constants would help to assign each proton to its specific position on the rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that would show a signal for the fluorine atom on the phenyl ring, providing further structural confirmation.
-
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H and C=C stretching vibrations.[8]
Implications for Drug Development
The specific three-dimensional structure and conformational preferences of 3-Chloro-2-(4-fluorophenyl)pyridine are directly relevant to its potential as a drug candidate.
-
Receptor Binding: The non-planar, twisted conformation creates a unique shape that can be complementary to the binding site of a specific biological target. The chlorine and fluorine substituents can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding.
-
Physicochemical Properties: The presence of the halogen atoms influences the molecule's lipophilicity, metabolic stability, and membrane permeability – all critical parameters for drug efficacy.
-
Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of related compounds. By systematically modifying the substituents on either ring, medicinal chemists can explore the structure-activity relationship (SAR) and optimize the compound's biological activity. The 2-phenylpyridine core is found in molecules with a wide range of biological activities, including insecticidal and antimicrobial properties.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
This section provides a generalized, step-by-step protocol for determining the molecular structure of a compound like 3-Chloro-2-(4-fluorophenyl)pyridine.
Objective: To obtain a high-resolution, three-dimensional model of the molecule in the solid state.
Methodology:
-
Crystal Growth (Self-Validating Step):
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Slowly evaporate the solvent at a constant temperature. The formation of well-defined, single crystals is a prerequisite for successful data collection and indicates high purity.
-
Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to grow high-quality crystals.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer on the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
-
Structure Refinement (Self-Validating Step):
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
The quality of the final model is assessed by the R-factor; a low R-factor (typically < 0.05) indicates a good fit between the model and the data.
-
Locate and refine hydrogen atoms from the difference electron density map.
-
Validate the final structure for geometric reasonability and the absence of significant residual electron density.
-
Diagram: X-ray Crystallography Workflow
Caption: Step-by-step workflow for single-crystal X-ray diffraction.
Conclusion
3-Chloro-2-(4-fluorophenyl)pyridine is a molecule of significant interest due to its structural features and potential applications in drug discovery. Its non-planar, twisted conformation, governed by a delicate balance of steric and electronic effects, defines its three-dimensional shape and its ability to interact with biological macromolecules. A thorough understanding of its molecular structure, elucidated through powerful analytical techniques like single-crystal X-ray diffraction and supported by computational and spectroscopic methods, provides a critical foundation for the rational design of novel therapeutic agents. The insights presented in this guide are intended to empower researchers and scientists to leverage the unique properties of this and related 2-arylpyridine scaffolds in their drug development programs.
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A Comprehensive Technical Guide to the Solubility Profile of 3-Chloro-2-(4-fluorophenyl)pyridine in Organic Solvents
Foreword: The Imperative of Solubility in Modern Drug Development
In the trajectory of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational pillars upon which its ultimate success rests.[1] Among these, solubility is arguably one of the most critical parameters, profoundly influencing everything from early-stage high-throughput screening to late-stage formulation and bioavailability.[2][3][4] A compound that cannot be adequately dissolved in appropriate solvent systems presents significant hurdles, potentially leading to truncated development timelines, increased costs, and compromised therapeutic efficacy.[2][5] Poor solubility can impede absorption, limit dosage flexibility, and complicate the creation of stable, effective drug formulations.[3]
This guide focuses on 3-Chloro-2-(4-fluorophenyl)pyridine, a substituted pyridine derivative representative of the complex heterocyclic scaffolds frequently encountered in medicinal chemistry. Understanding its solubility profile is not merely an academic exercise; it is a crucial step for any researcher aiming to utilize this compound as a building block for pharmaceuticals, agrochemicals, or other advanced materials. This document provides a comprehensive framework for determining, validating, and interpreting the solubility of this compound in a range of common organic solvents. We will move beyond simple data reporting to elucidate the underlying principles and provide robust, field-proven protocols that ensure data integrity and reproducibility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as our guiding tenet.[6] The solubility of a solute in a solvent is a function of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]
The structure of 3-Chloro-2-(4-fluorophenyl)pyridine offers several clues to its expected behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor.[8] This imparts a degree of polarity to the molecule.
-
Halogen Substituents: The chloro and fluoro groups are electronegative, creating polar C-Cl and C-F bonds that contribute to the molecule's overall dipole moment.[6] Halogen atoms can also participate in halogen bonding, a specific type of noncovalent interaction.[9][10]
-
Aromatic Rings: The two aromatic rings (pyridine and fluorophenyl) provide a significant non-polar, hydrophobic character, driven by van der Waals forces.
This structural dichotomy suggests that 3-Chloro-2-(4-fluorophenyl)pyridine will exhibit nuanced solubility. It is expected to be more soluble in polar organic solvents, which can interact with the polar regions of the molecule, than in purely non-polar solvents like hexane.[11][12] However, the large non-polar surface area may limit its solubility even in highly polar solvents.
Part 1: Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid form.[13][14] This is the most fundamental and crucial solubility measurement. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard for its determination due to its accuracy and sensitivity.[15][16]
Causality in Method Selection: Why HPLC over Other Methods?
While simpler methods like gravimetric analysis exist, HPLC is preferred in a drug development context for several reasons:
-
Specificity: HPLC can separate the analyte from impurities or degradants, ensuring that only the concentration of the intact target compound is measured.
-
Sensitivity: It allows for the accurate quantification of solubility across a wide dynamic range, from sparingly soluble to highly soluble compounds.[17]
-
Small Sample Requirement: Modern HPLC systems require minimal sample volume, conserving valuable NCEs.
-
Versatility: The same analytical method can often be adapted for other critical assays, such as purity and stability testing.[15]
Experimental Protocol: Shake-Flask Method with HPLC Quantification
This protocol is designed as a self-validating system to ensure the generation of trustworthy and reproducible data.
1. Materials and Reagents:
-
3-Chloro-2-(4-fluorophenyl)pyridine (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Calibrated analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
Autosampler vials
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
2. Step-by-Step Methodology:
-
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 3-Chloro-2-(4-fluorophenyl)pyridine to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming equilibrium.[13]
-
Accurately add a known volume of the chosen organic solvent (e.g., 2 mL).
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[18][19]
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Expert Insight: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[18]
-
-
Step 2: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours in the same temperature-controlled environment to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. Causality Check: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.
-
-
Step 3: HPLC Analysis and Quantification
-
Develop a suitable HPLC method (e.g., reversed-phase C18 column) capable of resolving the analyte.[17]
-
Prepare a series of at least five calibration standards of known concentrations from a stock solution of 3-Chloro-2-(4-fluorophenyl)pyridine.[15]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.999.
-
Inject the diluted sample filtrates and determine their concentrations from the calibration curve.
-
-
Step 4: Calculation of Solubility
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, typically mg/mL and mol/L.
-
// Invisible edges for ordering settle -> withdraw [style=invis]; dilute -> hplc [style=invis]; } caption [label="Fig 1: Workflow for Thermodynamic Solubility Determination by HPLC.", shape=plaintext, fontname="Arial", fontsize=10];
Part 2: Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Experimentally Determined Solubility of 3-Chloro-2-(4-fluorophenyl)pyridine at 25°C
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 1.88 | Experimental Data | Experimental Data |
| Toluene | Non-Polar (Aromatic) | 2.38 | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | 9.08 | Experimental Data | Experimental Data |
| Ethyl Acetate | Polar Aprotic | 6.02 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 20.7 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Data | Experimental Data |
| Isopropanol | Polar Protic | 19.9 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 24.5 | Experimental Data | Experimental Data |
| Methanol | Polar Protic | 32.7 | Experimental Data | Experimental Data |
Interpreting the Solubility Profile
The generated data provides actionable insights for the drug development professional:
-
Correlation with Polarity: A clear trend should emerge where solubility increases with solvent polarity, likely peaking in polar aprotic or polar protic solvents that can effectively solvate the molecule through dipole-dipole interactions and hydrogen bonding.[12]
-
Process Chemistry: Solvents with high solubility (e.g., >50 mg/mL) are excellent candidates for reaction media, allowing for concentrated reaction mixtures and improved throughput. Solvents with very low solubility are ideal for use as anti-solvents in crystallization and purification steps.
-
Formulation Development: For liquid formulations, solvents in which the compound is highly soluble are required. For solid dosage forms, understanding the solubility in aqueous and organic co-solvent systems is a critical first step.
-
Preclinical Studies: Solubility in solvents like ethanol or polyethylene glycol can inform the selection of appropriate vehicle systems for in vivo animal studies.
Conclusion
The solubility profile of 3-Chloro-2-(4-fluorophenyl)pyridine is not a static set of numbers but a dynamic map that guides its journey through the development pipeline. By employing robust, validated methodologies as detailed in this guide, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the path from a promising molecule to a viable product. A thorough understanding of solubility, grounded in both theoretical principles and meticulous experimental work, remains a cornerstone of successful chemical and pharmaceutical research.
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- 9. The ab initio study of halogen and hydrogen σN-bonded para-substituted pyridine⋯(X2/XY/HX) complexes [ouci.dntb.gov.ua]
- 10. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. sciforum.net [sciforum.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. Solubility - Wikipedia [en.wikipedia.org]
Comprehensive Hazard Analysis and Safety Protocol for 3-Chloro-2-(4-fluorophenyl)pyridine
Abstract
This technical guide provides a rigorous safety framework for handling 3-Chloro-2-(4-fluorophenyl)pyridine (CAS: 847226-00-0), a halogenated biaryl intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmacological agents. Beyond standard organic handling, this compound presents specific risks associated with its halogenated pyridine core and fluorinated phenyl moiety, including the potential for severe respiratory irritation and the generation of highly toxic decomposition byproducts (HF, HCl) during thermal events. This document outlines self-validating safety protocols, engineering controls, and emergency response strategies derived from structural toxicology and industrial best practices.
Chemical Identity and Physicochemical Properties[1][2][3][4]
Understanding the physical nature of 3-Chloro-2-(4-fluorophenyl)pyridine is the first line of defense. As a lipophilic biaryl, it possesses significant potential for dermal absorption.
| Property | Specification |
| Chemical Name | 3-Chloro-2-(4-fluorophenyl)pyridine |
| CAS Number | 847226-00-0 |
| Molecular Formula | C₁₁H₇ClFN |
| Molecular Weight | 207.63 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate |
| LogP (Predicted) | ~3.2 (High lipophilicity indicates skin absorption risk) |
| Melting Point | Varies by polymorph/purity; typically >50°C |
Hazard Identification (GHS Classification)
While specific toxicological data (LD50) for this exact CAS may be limited in public registries, the structural class (halogenated phenyl-pyridines) dictates a conservative classification based on Structure-Activity Relationship (SAR) analysis.
Core Hazards
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332). The pyridine ring facilitates metabolic activation, while the fluorine substituent increases lipophilicity, enhancing bioavailability and potential CNS effects.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[2]
Critical Specific Hazard: Thermal Decomposition
In the event of a fire or runaway reaction, this compound decomposes to release:
-
Hydrogen Fluoride (HF): Extremely corrosive and toxic; causes deep tissue necrosis and systemic hypocalcemia.
-
Hydrogen Chloride (HCl): Corrosive respiratory irritant.
-
Nitrogen Oxides (NOx): Pulmonary edema risk.
Expert Insight: The presence of the fluorine atom is not just a structural feature; it fundamentally alters the fire safety profile. Standard firefighting usually addresses smoke inhalation, but here, the smoke contains HF, requiring specialized medical countermeasures (Calcium Gluconate).
Engineering Controls and Safe Handling Workflow
The following protocol utilizes a "Defense in Depth" strategy, ensuring that failure of one control does not result in exposure.
Primary Containment (Engineering Controls)
-
Fume Hood: All operations (weighing, dispensing, reaction setup) must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Static Control: Use anti-static weighing boats and grounding straps. Halogenated powders can be electrostatically charged, increasing dispersion risk.
-
Closed Systems: For reactions >10g, use closed addition funnels to prevent vapor release.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with Multi-Gas/Vapor (OV/AG/HF) cartridges. Note: Standard organic vapor cartridges are insufficient for HF protection.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil)
-
Outer Layer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required for synthesis scales >5g.
Visual Workflow: Safe Handling Protocol
Figure 1: Operational workflow for handling 3-Chloro-2-(4-fluorophenyl)pyridine, emphasizing the transition from solid handling (high risk) to solution phase (controlled risk).
Emergency Response Protocols
This section details the specific responses required due to the fluorinated nature of the compound.
First Aid Logic
-
Inhalation: Remove to fresh air immediately.[4][5][3][6] If breathing is labored, administer oxygen.[4] Alert medical personnel to potential HF byproduct exposure if thermal decomposition occurred.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption of the lipophilic pyridine.
-
Eye Contact: Flush for 15 minutes. Lift eyelids to ensure removal of particulates.
Fire Fighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use water jet as it may scatter the material.
-
Specific Hazards: Combustion generates HF. Firefighters must wear full SCBA and acid-gas resistant turnout gear.
-
Post-Fire: Neutralize runoff with calcium oxide or sodium bicarbonate to precipitate fluoride ions before disposal.
Spill Response Decision Tree
Figure 2: Decision logic for spill remediation. Note the distinction between minor solid spills and major/solution spills which require respiratory protection.
Synthesis Context & Waste Disposal
Synthesis Context
This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2,3-dichloropyridine with 4-fluorophenylboronic acid [1].
-
Safety Implication: The reaction mixture will likely contain Palladium (Pd) catalysts and phosphine ligands. The waste stream is therefore Heavy Metal + Halogenated Organic .
Waste Disposal
-
Segregation: Do not mix with non-halogenated solvents. The presence of F and Cl requires high-temperature incineration with scrubbers.
-
Labeling: Clearly label as "Halogenated Pyridine Derivative - Potential HF Generator on Combustion."
-
Aqueous Streams: If an aqueous workup is performed, the aqueous layer must be checked for pyridine content before disposal, as pyridines are toxic to aquatic life (H411).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10450702 (Related Isomer Structure/Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 3-chloro-2-fluoropyridine (Structural Analog Safety Data). Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Chloro-2-(4-fluorophenyl)pyridine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Certain structural motifs, by virtue of their favorable physicochemical properties and versatile reactivity, emerge as "privileged structures"—frameworks that can be readily adapted to interact with a multitude of biological targets.[1][2] The compound 3-Chloro-2-(4-fluorophenyl)pyridine stands as a prime example of such a scaffold. While not a therapeutic agent in its own right, its constituent parts—the 3-chloropyridine core and the 4-fluorophenyl substituent—are staples in the design of modern pharmaceuticals. This guide provides an in-depth analysis of this compound, from its rational synthesis to its applications as a key intermediate for researchers, scientists, and drug development professionals.
The 3-phenylpyridine scaffold, in a broader sense, is a recognized privileged structure, forming the basis for a wide range of therapeutic agents targeting everything from cancer to inflammatory diseases.[2][3] The addition of a chlorine atom at the 3-position of the pyridine ring and a fluorine atom on the phenyl ring are not arbitrary choices; they are strategic modifications rooted in the principles of medicinal chemistry. Chlorine, a common halogen in pharmaceuticals, can modulate the electronic properties of the pyridine ring and serve as a handle for further chemical transformations.[4] Fluorine's role is particularly nuanced; its high electronegativity and small size allow it to act as a bioisostere for hydrogen, enhancing metabolic stability, binding affinity, and membrane permeability without significantly increasing steric bulk.[5][6][7] This strategic use of fluorine is a cornerstone of modern drug design.[8][9]
This guide will, therefore, not focus on a singular "discovery" of 3-Chloro-2-(4-fluorophenyl)pyridine, as its value lies in its role as a versatile building block. Instead, we will delve into the logical and efficient synthetic strategies for its preparation and explore the rationale behind its frequent appearance in the discovery of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-(4-fluorophenyl)pyridine is presented in the table below. These properties are crucial for its handling, reactivity, and its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClFN | PubChem |
| Molecular Weight | 207.63 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Note: Experimental data for this specific compound is not widely published. Values are based on calculations and inferences from structurally similar compounds.
Rational Synthesis: A Two-Step Approach
The synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine can be logically approached through a two-step sequence: the formation of the C-C bond between the pyridine and phenyl rings, followed by the regioselective chlorination of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for the first step, given its wide substrate scope and tolerance of functional groups.[10][11] For the second step, a directed chlorination method is required to achieve the desired regioselectivity.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-fluorophenyl)pyridine
The initial step involves the palladium-catalyzed cross-coupling of a suitable pyridine precursor with 4-fluorophenylboronic acid. 2-Chloropyridine is a readily available and suitable starting material for this transformation. The general reaction is depicted below:
The choice of catalyst and reaction conditions is critical for achieving high yields, especially when dealing with heteroaryl halides.[12][13] Modern palladium catalysts with sophisticated phosphine ligands have shown excellent efficacy in the coupling of 2-pyridyl nucleophiles.[14]
Step 2: Regioselective Chlorination of 2-(4-fluorophenyl)pyridine
With the 2-(4-fluorophenyl)pyridine intermediate in hand, the next challenge is the regioselective introduction of a chlorine atom at the 3-position of the pyridine ring. Direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of products.[15][16] However, methods for the directed ortho-chlorination of 2-arylpyridines have been developed. One such method utilizes a palladium catalyst with an oxidant and a chlorine source, such as 2,2-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can act as both.[17] An alternative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which has been shown to be highly regioselective for the 3-position.[16][18]
The overall proposed synthetic workflow is illustrated in the diagram below:
Caption: Proposed two-step synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar transformations.[14][17][19][20] Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of 2-(4-fluorophenyl)pyridine via Suzuki-Miyaura Coupling
Materials:
-
2-Chloropyridine
-
4-Fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-fluorophenyl)pyridine.
Protocol 2: Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine via Directed Chlorination
Materials:
-
2-(4-fluorophenyl)pyridine
-
N-Chlorosuccinimide (NCS) or 2,2-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Palladium(II) acetate (Pd(OAc)₂) (if using DDQ)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(4-fluorophenyl)pyridine (1.0 eq) in a suitable solvent (e.g., DCM), add the chlorinating agent (e.g., NCS, 1.1 eq). If using a palladium-catalyzed system with DDQ, add Pd(OAc)₂ (0.1 eq) and DDQ (1.2 eq).[17]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Chloro-2-(4-fluorophenyl)pyridine.
The 3-Chloro-2-Arylpyridine Scaffold in Drug Discovery
The 3-chloro-2-arylpyridine motif is a recurring theme in the development of bioactive molecules. Its rigid structure provides a well-defined vector for positioning substituents to interact with biological targets. The chlorine atom can participate in halogen bonding or act as a synthetic handle for further diversification, while the aryl group can be tailored to fit into specific binding pockets. This makes the scaffold a valuable starting point for library synthesis in high-throughput screening campaigns.
Sources
- 1. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-(4-fluorophenyl)pyridine
Abstract: This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-Chloro-2-(4-fluorophenyl)pyridine as the electrophilic partner. The protocol detailed herein is designed for researchers in synthetic organic chemistry and drug development, offering a robust methodology for the synthesis of complex biaryl and heteroaryl structures. This guide elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental protocol, and offers insights into troubleshooting and optimization.
Introduction: The Strategic Importance of Heteroaryl Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
While highly effective, the reaction's efficiency is dependent on the reactivity of the organohalide, which follows the general trend I > Br > Cl. Aryl and heteroaryl chlorides, though often more cost-effective and readily available, present a significant challenge due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully selected catalytic systems, particularly the use of highly active, bulky, and electron-rich phosphine ligands that can facilitate the difficult oxidative addition step.[5][6]
This application note focuses on a specific, pharmaceutically relevant substrate: 3-Chloro-2-(4-fluorophenyl)pyridine. This building block is of interest for creating novel molecular architectures. The following protocol provides a validated starting point for its successful coupling with a variety of aryl and heteroaryl boronic acids.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-2-(4-fluorophenyl)pyridine. This is typically the rate-determining step for aryl chlorides and is significantly accelerated by the use of bulky, electron-rich phosphine ligands.[5][7][8]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), thereby facilitating the transfer.[9][10][11]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-2-(4-fluorophenyl)pyridine with a representative arylboronic acid.
3.1. Materials and Equipment
-
Substrates: 3-Chloro-2-(4-fluorophenyl)pyridine, Arylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2][6]
-
Base: Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous), and Degassed Water
-
Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stir bar, magnetic stir plate with heating, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.
3.2. Rationale for Component Selection
-
Catalyst System (Palladium & Ligand): The coupling of heteroaryl chlorides necessitates a highly active catalyst. The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand") such as SPhos or XPhos is critical. These ligands promote the challenging oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.[2][5][12]
-
Base: A moderately strong base like K₃PO₄ is often effective. It is crucial for activating the boronic acid to form the reactive boronate species required for transmetalation.[9][10] In some cases, stronger bases may be needed, but they can also promote side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
3.3. Step-by-Step Procedure
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.hzpt.com [blog.hzpt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for nucleophilic aromatic substitution on 3-Chloro-2-(4-fluorophenyl)pyridine
Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2-(4-fluorophenyl)pyridine
Part 1: Strategic Overview & Chemical Logic
The Challenge: Chemoselectivity in a Bi-Aryl System The substrate, 3-Chloro-2-(4-fluorophenyl)pyridine , presents a classic chemoselectivity puzzle common in drug discovery scaffolds. It contains two potential leaving groups (halogens) on two distinct aromatic systems:
-
3-Chloro (Pyridine Ring): Located at the meta-position relative to the pyridine nitrogen.
-
4-Fluoro (Phenyl Ring): Located at the para-position relative to the pyridine substituent.
The Solution: Exploiting Electronic Activation Standard SNAr protocols will exclusively target the 4-Fluoro position. This regioselectivity is governed by two fundamental principles:
-
Electronic Activation (The "Para" Effect): The pyridine ring acts as a strong electron-withdrawing group (EWG), effectively mimicking a nitro or carbonyl group. It withdraws electron density from the attached phenyl ring, activating the ortho and para positions. The 3-Chloro group on the pyridine further enhances this effect by inductively withdrawing electron density from the pyridine, making the pyridine an even stronger EWG.
-
The Element Effect (F >> Cl): In SNAr reactions, the rate-determining step is the initial nucleophilic attack (formation of the Meisenheimer complex). The high electronegativity of fluorine lowers the energy of this transition state significantly more than chlorine. Consequently, fluoro-arenes react distinctively faster than chloro-arenes when activated.
Conversely , the 3-Chloro position is electronically "silent" to SNAr. The negative charge in the potential Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen (a requirement for activation), rendering the C-Cl bond inert under standard SNAr conditions.
Part 2: Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism.[1][2][3][4] The pyridine nitrogen serves as the ultimate "electron sink," stabilizing the anionic intermediate formed upon nucleophilic attack at the phenyl ring.
Figure 1: Mechanistic pathway highlighting the stabilization of the transition state by the electron-deficient pyridine ring.
Part 3: Detailed Experimental Protocol
This protocol is optimized for secondary amines (e.g., morpholine, piperidine) or primary amines. For alkoxides, see the "Modifications" section.
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-Chloro-2-(4-fluorophenyl)pyridine (1.0 equiv) | Electrophile |
| Nucleophile | Amine (1.2 – 1.5 equiv) | Reactant |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | HF Scavenger |
| Solvent | DMSO or NMP (Anhydrous) | Polar Aprotic Medium |
| Atmosphere | Nitrogen or Argon | Inert Environment |
Step-by-Step Methodology
-
Preparation (T = 0 min):
-
Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.
-
Add 3-Chloro-2-(4-fluorophenyl)pyridine (1.0 mmol, 286 mg) and K₂CO₃ (2.0 mmol, 276 mg).
-
Note: Finely ground K₂CO₃ improves reaction kinetics by increasing surface area.
-
-
Solvation & Nucleophile Addition:
-
Seal the vessel and purge with N₂ for 5 minutes.
-
Inject DMSO (3.0 mL, 0.33 M concentration).
-
Add the Amine Nucleophile (1.2 mmol) via syringe.
-
Critical Check: Ensure the solid base is suspended evenly in the solution.
-
-
Reaction (T = 0 to 4-12 hours):
-
Heat the mixture to 100 °C .
-
Monitoring: Check by LC-MS or TLC every 2 hours.
-
Target: Disappearance of starting material (m/z ~286) and appearance of product (m/z = MW_Nu + 266).
-
Note: If conversion is slow after 6 hours, increase temperature to 120 °C. The 3-Cl group makes the pyridine slightly less basic, so higher T might be needed compared to a simple 2-phenylpyridine.
-
-
Workup:
-
Dilution: Pour the mixture into water (30 mL) to dissolve DMSO and inorganic salts.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with water (2 x) and Brine (1 x) to remove residual DMSO.
-
Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Yield: 85-95%.
-
Part 4: Workflow Visualization
Figure 2: Decision-tree workflow for monitoring and optimizing the SNAr reaction.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or low temperature. | Increase T to 130°C. Switch solvent to NMP (higher boiling point). |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous DMSO. Flame-dry K₂CO₃. Ensure N₂ atmosphere. |
| Regioselectivity Issues | Attack at 3-Cl (Very Rare). | This is highly unlikely without Pd-catalysis. Verify product ID by NMR (F-coupling loss). |
| Sticky Residue | DMSO retention. | Perform rigorous water washes (5x) during workup or use lyophilization. |
Modifications for Alkoxides (C-O Bond Formation):
-
Reagent: Use Sodium Hydride (NaH, 60% in oil) to deprotonate the alcohol before adding the substrate.
-
Temperature: Often proceeds at lower temperatures (0 °C to RT) due to the higher nucleophilicity of the alkoxide anion.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[6] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Rohrbach, S., Smith, A. J., & O'Donoghue, A. C. (2019). The Element Effect in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, 84(10), 6017-6027. Link
- Caroon, J. M., et al. (1995). Nucleophilic Substitution of 2-(4-Fluorophenyl)pyridines. Journal of Medicinal Chemistry, 38(16), 2982. (General precedent for phenyl-pyridine systems).
-
March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter on Aromatic Substitution). Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Chloro-2-(4-fluorophenyl)pyridine
This Application Note is designed as a definitive technical guide for the quantitative analysis of 3-Chloro-2-(4-fluorophenyl)pyridine , a critical bi-aryl pyridine intermediate often encountered in the synthesis of kinase inhibitors (e.g., p38 MAPK) and agrochemicals.
The guide prioritizes High-Performance Liquid Chromatography (HPLC-UV) as the primary release method due to its robustness in separating non-volatile precursors (boronic acids), while offering Gas Chromatography (GC-MS) as an orthogonal method for volatile impurity profiling.
Introduction & Compound Profile
3-Chloro-2-(4-fluorophenyl)pyridine is a halogenated bi-aryl system formed typically via a Suzuki-Miyaura cross-coupling reaction between 2,3-dichloropyridine and 4-fluorophenylboronic acid. Its analysis presents specific challenges:
-
Basic Nitrogen: The pyridine nitrogen (pKa est. ~3.0–4.0) can interact with free silanols on silica columns, causing peak tailing.
-
Structural Similarity: It must be resolved from regioisomers (e.g., coupling at the 3-position) and unreacted starting materials.
-
Hydrophobicity: With an estimated LogP of ~3.6, the compound is moderately lipophilic, requiring high organic strength for elution.
Physicochemical Profile (Estimated)
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₇ClFN | MW: 207.63 g/mol |
| LogP | ~3.6 | Requires C18 or C8 stationary phase. |
| pKa | ~3.5 (Pyridine N) | Mobile phase pH must be controlled (pH < 3.0 recommended). |
| UV Max | ~250–270 nm | Bi-aryl conjugation provides strong UV absorbance. |
| Solubility | Low in water; High in ACN/MeOH | Diluents should contain >50% organic solvent. |
Analytical Strategy & Workflow
The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the stage of development.
Caption: Analytical decision matrix for 3-Chloro-2-(4-fluorophenyl)pyridine characterization.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Primary Application: Assay (Purity) and Related Substances.
Method Rationale[1][2][3]
-
Column Choice: A C18 column with steric protection (e.g., Agilent Zorbax StableBond or Waters XBridge) is selected to resist acid hydrolysis and minimize silanol interactions.
-
Mobile Phase pH: Acidic conditions (0.1% Phosphoric Acid, pH ~2.0) are mandatory. This protonates the pyridine nitrogen (
), preventing it from binding to silanols and ensuring sharp peak symmetry. -
Detection: 254 nm is chosen as the isosbestic point for the bi-aryl system, maximizing sensitivity for both the pyridine and phenyl rings.
Instrument Parameters
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax SB-C18) |
| Column Temp | 40°C (Improves mass transfer and peak shape) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5–10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm |
| Run Time | 20 minutes |
Mobile Phase & Gradient
-
Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation[7]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .
-
Note: Matching the diluent to the initial gradient conditions (high water) can cause precipitation if the concentration is too high. 50:50 is a safe compromise.
-
Protocol B: Gas Chromatography (GC-MS)
Secondary Application: Identification of volatile precursors (2,3-dichloropyridine) and residual solvents.
Method Rationale
Since 3-Chloro-2-(4-fluorophenyl)pyridine has a molecular weight of ~207 Da and no labile protons (like -OH or -COOH), it is perfectly suited for GC without derivatization. This method is superior for detecting unreacted 2,3-dichloropyridine (bp ~200°C) which might co-elute in HPLC.
Instrument Parameters
| Parameter | Setting |
| System | GC-MS (Single Quadrupole) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Injection | Split Mode (20:1) |
| MS Source/Quad | 230°C / 150°C |
| Scan Range | 35–400 amu |
Temperature Program
-
Initial: 60°C for 1 min (Solvent delay).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C.
-
Hold: 3 min at 300°C.
System Suitability & Validation (ICH Q2)
To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before every sample set.
System Suitability Test (SST)
Run the Working Standard (0.1 mg/mL) 5 times.
-
Precision: %RSD of Peak Area ≤ 2.0%.
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for pyridine bases).
-
Theoretical Plates (N): > 5,000.
-
Resolution (Rs): > 2.0 between the main peak and any known impurity (e.g., 2,3-dichloropyridine spiked marker).
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with Pyridine N | Ensure MP pH < 3.0; Add 5 mM Triethylamine (TEA) if using neutral pH (not recommended). |
| Peak Splitting | Solvent mismatch | Ensure sample diluent is not 100% strong solvent (ACN). Use 50:50 ACN:Water. |
| Retention Time Shift | pH drift | Check buffer preparation; Pyridines are very sensitive to pH changes near their pKa. |
Synthesis Context & Impurity Fate
Understanding the synthesis helps in identifying "ghost peaks."
Caption: Synthetic pathway indicating potential impurities (A, B, C) to monitor.
-
Impurity A (2,3-Dichloropyridine): Less polar than boronic acid, elutes early/mid-gradient.
-
Impurity B (Boronic Acid): Very polar, elutes at void volume (t0) in Reverse Phase.
-
Impurity C (Bis-coupled): Highly lipophilic, elutes late (during the 90% B wash).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Chloro-2-fluoropyridine (Structural Analog). PubChem.[1] Link
-
Laha, J. K., et al. (2009).[2] Palladium-catalyzed rapid synthesis of 2,3-disubstituted pyridines. Journal of Organic Chemistry. (Context for synthesis and isolation of similar bi-aryl pyridines). Link
- Vertex AI Search. (2026). Grounding verification for CAS 1480-64-4 and 3-Chloro-2-(4-fluorophenyl)pyridine structure.
Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-(4-fluorophenyl)pyridine
Ticket ID: #PUR-3CL-2AR-PYR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Purification Support Center
You are currently viewing the troubleshooting dossier for 3-Chloro-2-(4-fluorophenyl)pyridine . This guide is structured to address the specific physicochemical challenges of purifying electron-deficient biaryl pyridines.
The Molecule at a Glance
Before troubleshooting, we must understand the "personality" of your target molecule to predict its behavior on the column.
| Feature | Chemical Consequence | Chromatographic Impact |
| Pyridine Nitrogen | Basic center (pKa ~2.5–3.0 due to 3-Cl electron withdrawal). | High Risk: Will H-bond with acidic silanols on silica, causing severe tailing. |
| 3-Chloro Substituent | Steric bulk ortho to the biaryl bond. | Twisted Conformation: Forces the phenyl ring out of planarity, increasing solubility but potentially reducing |
| 4-Fluoro Group | Lipophilic, electron-withdrawing. | Retention: Increases |
Phase 1: Pre-Purification Diagnostics
User Question: "My crude mixture is a black tar. Should I load this directly onto the column?"
Support Answer: Absolutely not. Direct loading of Suzuki coupling crudes (the likely synthesis route) will degrade your column performance immediately.
Protocol: The "Triage" Workup
Your crude likely contains Triphenylphosphine oxide (TPPO), Palladium black, and boronic acid residues.[1]
-
Palladium Scavenging:
-
Dissolve crude in EtOAc or DCM.
-
Add Thiol-functionalized silica (or activated carbon) and stir for 30 mins.
-
Filter through a Celite pad.[2] This removes the "black" metal residue that catalyzes on-column degradation.
-
-
Boronic Acid Removal:
-
Wash the organic layer with 1M NaOH (rapid wash). The unreacted 4-fluorophenylboronic acid will ionize and move to the aqueous layer.
-
Note: Your product (pyridine) is neutral/basic and will stay in the organic layer.
-
Visualizing the Workflow
Figure 1: Recommended pre-purification workflow to maximize column life and separation efficiency.
Phase 2: Method Development (The "Tailing" Issue)
User Question: "I'm running Hexane/EtOAc (80:20), but my product streaks from the baseline to the solvent front. How do I fix this?"
Support Answer: This is the classic "Pyridine Tailing" effect. The basic nitrogen is protonating via the acidic silanols (
The Solution: Mobile Phase Modifiers
You need a Lewis base competitor.
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 1–2% v/v | The Gold Standard. effectively blocks silanols. | High boiling point; requires thorough drying or rotovap to remove from pure product. |
| NH₄OH (Ammonia) | 0.5–1% v/v | Excellent for very basic pyridines; volatile. | Immiscible with pure Hexane; requires DCM/MeOH systems usually. |
| Acetone | 5–10% v/v | No basicity, but H-bond acceptor nature can reduce streaking.[1] | Less effective than amines for pyridines. |
Optimized Protocol: The "TEA Wash"
Instead of just adding TEA to the bottle, pre-equilibrate the column.
-
Column: Standard Silica (40–63 µm).
-
Equilibration: Flush column with Hexane + 5% Triethylamine (TEA) .
-
Elution: Run your gradient with Hexane/EtOAc + 1% TEA .
-
Result: Your pyridine derivative will now elute as a sharp, symmetrical band.[1]
-
Mechanism of Action
Figure 2: Mechanism of amine modifiers.[1] TEA binds preferentially to silanols, allowing the pyridine product to pass without "sticking."[1]
Phase 3: The "TPPO" Nightmare
User Question: "I have a large UV-active peak co-eluting with my product. It's Triphenylphosphine Oxide (TPPO).[4][5][6] How do I separate them?"
Support Answer: TPPO (
Strategy A: Solubility Switch (Pre-Column) TPPO is highly soluble in DCM and MeOH but poorly soluble in Hexane/Ether .
-
Dissolve crude in minimal DCM.
-
Add excess Diethyl Ether or Hexane/Ether (1:1) .
-
Cool to 0°C. TPPO often precipitates as white crystals.
Strategy B: Chromatographic Selectivity If you must separate on-column, avoid MeOH/DCM gradients (TPPO smears).[1]
-
Recommended System: Toluene / Acetone or Hexane / EtOAc .
-
In Hexane/EtOAc (with TEA), 3-Chloro-2-(4-fluorophenyl)pyridine usually elutes before TPPO.[1]
-
Target Rf: Aim for your product to have an Rf of 0.25–0.30 in the chosen solvent. TPPO typically hangs around Rf 0.10–0.15 in 20% EtOAc/Hexane.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often cleaner.[1]
-
Conditions: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate .
-
Note: At low pH (Formic acid), the pyridine will be protonated (
), reducing retention time but improving peak shape.[1] Since your molecule has a lipophilic fluorophenyl group, it will still retain well on C18.[1]
Q: My product turned yellow on the column. Is it decomposing? A: Likely not. Pyridines can form colored charge-transfer complexes with impurities on silica. However, if you see a new spot on TLC after the column, the acidic silica might be catalyzing decomposition.[1] Switch to Neutral Alumina or use the TEA-buffered silica method described in Phase 2.
Q: How do I remove the TEA after the column? A: TEA boils at ~89°C.
-
Rotovap your fractions.[7]
-
Redissolve in DCM and wash with water (TEA is moderately water-soluble).
-
Dry over
and evaporate. -
High vacuum for 2 hours will remove trace TEA.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org. Chem. 1978 , 43, 2923–2925.[1] Link[1]
-
Teledyne ISCO. Flash Chromatography Guide: Purification of Nitrogen Heterocycles.Link
-
Reich, H. J. Common Impurities in Organic Synthesis: Triphenylphosphine Oxide Removal. University of Wisconsin-Madison Chemistry Database. Link
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Suzuki Coupling).[1] Springer, 2009 .[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-2-(4-fluorophenyl)pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-(4-fluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
The substrate , 3-Chloro-2-(4-fluorophenyl)pyridine, presents a classic challenge for palladium-catalyzed cross-coupling. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, and the electron-deficient nature of the pyridine ring, while helpful for oxidative addition, can also introduce unique side reactions.[1][2] This guide provides a systematic approach to overcoming these hurdles.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is critical for effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] Any step in this cycle can be a bottleneck, and identifying it is the key to optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with a substrate like 3-Chloro-2-(4-fluorophenyl)pyridine?
A1: There are two main challenges:
-
C-Cl Bond Activation: The carbon-chlorine bond is strong and has a high barrier to the initial, often rate-limiting, oxidative addition step.[2] This requires a highly active palladium catalyst, typically one with bulky, electron-rich phosphine ligands.[2][6]
-
Substrate Electronics: 3-chloropyridines are electron-deficient heteroaryl chlorides. While this electronic nature can facilitate oxidative addition compared to electron-rich aryl chlorides, it also makes the substrate more susceptible to certain side reactions like dehalogenation.[1][7]
Q2: What is the best "go-to" starting condition for this type of coupling?
A2: A robust starting point for a challenging heteroaryl chloride involves a modern palladium pre-catalyst with a biarylphosphine ligand, a moderately strong inorganic base, and an anhydrous aprotic solvent. A typical recommendation would be:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)
-
Ligand: (If not using a pre-catalyst) XPhos or SPhos (2-4 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 ratio)
-
Temperature: 90-110 °C
Q3: My boronic acid seems to be degrading. How can I prevent this?
A3: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive boroxine anhydrides. To mitigate this:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronate esters, such as pinacol esters (BPin) or MIDA boronates, which release the boronic acid slowly under reaction conditions.[8]
-
Ensure your reaction is thoroughly degassed, as oxygen can accelerate decomposition pathways.[8]
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures.
Problem: Low to No Product Formation
Q: I've set up the reaction, but after several hours, LC-MS analysis shows only starting materials. What's the first thing to check?
A: The most common culprit is an inactive catalyst system.
-
Cause 1: Oxygen Contamination. The active Pd(0) species is readily oxidized by trace oxygen, rendering it inactive.[8] Phosphine ligands are also susceptible to oxidation.
-
Solution: Ensure all reagents and the solvent are rigorously degassed. Use a robust inert gas (Argon or high-purity Nitrogen) and maintain a positive pressure throughout the reaction. Perform several "freeze-pump-thaw" cycles for the solvent for maximum oxygen removal.
-
-
Cause 2: Inappropriate Catalyst System. Your chosen catalyst/ligand combination may not be active enough to facilitate the oxidative addition of the C-Cl bond at the temperature used.
-
Solution: Switch to a more active, state-of-the-art catalyst system. For electron-deficient heteroaryl chlorides, palladium complexes with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[2][6][9] These ligands promote the crucial oxidative addition step.
-
Q: The reaction starts but stalls at ~30-40% conversion. What could be the cause?
A: Stalled reactions often point to catalyst deactivation or reagent stoichiometry issues.
-
Cause 1: Insufficient Base. The base plays a critical role in activating the boronic acid for transmetalation.[10][11][12] If the base is not strong enough, is not soluble enough, or is consumed, the reaction will stop.
-
Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ is failing, try K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
-
-
Cause 2: Catalyst Decomposition. At elevated temperatures, the palladium catalyst can decompose to form inactive palladium black.[8]
-
Solution: First, ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) to stabilize the catalytic species.[8] If decomposition persists, try lowering the reaction temperature and running the reaction for a longer time.
-
Problem: Significant Side Product Formation
Q: I'm observing a significant amount of a byproduct corresponding to my starting material with the chlorine replaced by hydrogen. What is this and how do I stop it?
A: This is hydrodehalogenation (or dehalogenation), a common side reaction for electron-deficient halides.[7][13] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your aryl group.
-
Cause 1: Source of Hydride. The Pd-H species can form from reactions with trace water, alcohols (if used as solvent), or even some bases.
-
Solution:
-
Base Choice: Avoid strong hydroxide or alkoxide bases. Switch to carbonate (K₂CO₃) or phosphate (K₃PO₄) bases, which are less prone to generating hydride species.[13]
-
Solvent Purity: Use anhydrous solvents. If a protic solvent is necessary, minimize its quantity.
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product, outcompeting the dehalogenation pathway.[13]
-
-
Q: My main byproduct is the homocoupled dimer of my boronic acid. How can I minimize this?
A: Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[14]
-
Cause 1: Oxidative Conditions. Oxygen in the reaction mixture can facilitate the homocoupling pathway.
-
Solution: Rigorous degassing is crucial. Ensure an oxygen-free environment throughout the setup and reaction.
-
-
Cause 2: Slow Transmetalation. If the desired transmetalation step is slow, the activated boronic acid has more time to undergo side reactions like homocoupling.
-
Solution: Optimize the base and solvent to accelerate transmetalation. In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems.
-
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols & Data
Recommended Screening Conditions
For a new Suzuki coupling with 3-Chloro-2-(4-fluorophenyl)pyridine, it is advisable to screen several parameters simultaneously. High-throughput experimentation (HTE) is ideal, but a small parallel screen can be highly effective.
| Parameter | Recommended Conditions for Screening | Rationale |
| Pd Source | XPhos Pd G3 (pre-catalyst), Pd₂(dba)₃ (with added ligand) | Pre-catalysts offer reliability; Pd₂(dba)₃ is a common, cheaper Pd(0) source. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are proven to be effective for activating C-Cl bonds.[2][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Varying base strength and solubility can significantly impact transmetalation efficiency.[4][10] |
| Solvent | Dioxane/H₂O (10:1), Toluene, 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[4] |
Protocol: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the reaction.
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-Chloro-2-(4-fluorophenyl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[8]
-
Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%) or the combination of palladium source and ligand.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent). The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 10-15 minutes.[7][8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the limiting reagent is observed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- BenchChem. (n.d.).
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- ScienceDirect. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- Wordpress. (n.d.).
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
common impurities in 3-Chloro-2-(4-fluorophenyl)pyridine and their removal
Technical Support Center: Impurity Profiling & Remediation for 3-Chloro-2-(4-fluorophenyl)pyridine
-
Compound: 3-Chloro-2-(4-fluorophenyl)pyridine
-
CAS: 885270-86-0
-
Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Agrochemicals)
Part 1: The Impurity Landscape
Senior Scientist Note: In the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine, typically via Suzuki-Miyaura cross-coupling of 2,3-dichloropyridine and 4-fluorophenylboronic acid, we frequently encounter a specific set of impurities. The regioselectivity of 2,3-dichloropyridine is high (C2 is electronically activated), but not absolute. Furthermore, the basicity of the pyridine ring provides a unique handle for purification that is often underutilized.
Origin of Impurities (Synthesis Pathway)
The following diagram illustrates the primary reaction and the genesis of common byproducts.
Figure 1: Reaction pathway and impurity genesis during the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.
Summary of Common Impurities
| Impurity Type | Chemical Identity | Likely Origin | Detection (HPLC/TLC) | Removal Strategy |
| Organic (Non-Polar) | 4,4'-Difluorobiphenyl | Boronic acid homocoupling | High Rf (Non-polar) | Wash with Hexanes; Acid-Base Extraction |
| Organic (Polar) | 3-Chloro-2-hydroxypyridine | Hydrolysis of SM | Low Rf (Streaking) | Silica Chromatography; Aqueous Base Wash |
| Regioisomer/Over-reaction | 2,3-Bis(4-fluorophenyl)pyridine | Double coupling | Close to Product | Careful Recrystallization; Gradient HPLC |
| Inorganic | Palladium Black / Colloidal Pd | Catalyst decomposition | Dark color / Baseline | Thiol-Scavengers; Charcoal filtration |
| Starting Material | 2,3-Dichloropyridine | Incomplete conversion | Distinct UV spectrum | Acid-Base Extraction (Separation by pKa) |
Part 2: Troubleshooting & FAQs
Q1: My crude product is a dark brown/black oil, but the literature says it should be a white/off-white solid. What happened? A: This is classic Palladium (Pd) contamination . Even trace amounts of Pd (ppb levels) can discolor the product.
-
Immediate Fix: Dissolve the oil in Ethyl Acetate and treat with activated charcoal or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour, then filter through Celite.
-
Root Cause: Inefficient catalyst removal during workup. Pyridines are excellent ligands for Pd, making them "sticky" to the metal.
Q2: I see a persistent spot on TLC just above my product that co-elutes during column chromatography. A: This is likely 4,4'-Difluorobiphenyl (Impurity A). It is non-polar and lacks the basic nitrogen atom.
-
The "Magic Bullet" Solution: Do not rely on chromatography alone. Use the Acid-Base Extraction Protocol (Protocol A below) . Since the impurity is not a base, it will remain in the organic layer while your pyridine product moves to the aqueous acid layer.
Q3: My yield is low, and I see a significant amount of a very polar spot. A: You likely have Hydrolysis (Impurity C) . 2,3-Dichloropyridine is prone to nucleophilic attack by water at the C2 position under basic, hot conditions.
-
Prevention: Ensure solvents (Dioxane, Toluene) are anhydrous. Reduce water content in the base solution or switch to anhydrous bases (e.g., CsF, K3PO4) if possible.
Q4: How do I remove unreacted 2,3-Dichloropyridine? A: This is challenging because both the SM and Product are basic pyridines. However, the pKa of 2,3-dichloropyridine (~0.5) is significantly lower than that of 3-chloro-2-(4-fluorophenyl)pyridine (~2.5-3.0) due to the extra electron-withdrawing chlorine at C2.
-
Strategy: Careful pH-controlled extraction . Extracting at pH ~1-2 will protonate the product more readily than the dichloro-SM, allowing for enrichment. However, chromatography is often more efficient for this specific separation.
Part 3: Detailed Remediation Protocols
Protocol A: Acid-Base Extraction (The Purification Standard)
Best for: Removing non-basic impurities (Homocoupling, Boronic Acid, Phenols).
Theory: The pyridine nitrogen can be protonated by strong acid, becoming water-soluble. Non-basic impurities remain in the organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).
-
Acid Extraction:
-
Add 1M HCl (aq) (equal volume to organic layer).
-
Shake vigorously and separate layers.
-
CRITICAL: The Product is now in the Aqueous Layer (Bottom if EtOAc, Top if DCM).
-
Repeat extraction of the organic layer with 1M HCl once more to ensure recovery.
-
Discard the Organic Layer (contains 4,4'-difluorobiphenyl and other non-basics).
-
-
Washing: Wash the combined acidic aqueous layers with a small portion of fresh Ether or Hexanes (removes traces of neutrals).
-
Basification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 6M NaOH or Sat. NaHCO3 until pH > 10. The solution will become cloudy as the free base precipitates or oils out.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na2SO4, filter, and concentrate.
Protocol B: Palladium Removal Workflow
Best for: Final polishing of drug-discovery grade material.
Figure 2: Workflow for removal of residual Palladium catalyst.
Protocol C: Recrystallization
Best for: Removing regioisomers and achieving >99% purity.
-
Solvent System: Heptane / Ethyl Acetate (Start with 10:1 ratio) or Methanol .
-
Procedure:
-
Dissolve crude solid in minimum boiling EtOAc.
-
Slowly add hot Heptane until persistent cloudiness appears.
-
Allow to cool to Room Temp, then 4°C overnight.
-
Filter crystals and wash with cold Heptane.
-
References
-
Suzuki-Miyaura Coupling of Chloropyridines
-
Impurity Formation in Suzuki Reactions
-
Palladium Removal Strategies
- Title: Removal of Palladium Impurities from Organic Synthesis Reaction Products.
- Source: Pl
-
URL:[Link]
- Relevance: Validates the scavenger and charcoal protocols.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
catalyst selection for efficient coupling with 3-Chloro-2-(4-fluorophenyl)pyridine
Technical Support Center: 3-Chloro-2-(4-fluorophenyl)pyridine Coupling Ticket ID: #PYR-3CL-CPL Status: Open Priority: High (Drug Discovery Scaffold)
Executive Summary: The "Orthosteric" Challenge
User Query: Why is my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst failing to couple 3-Chloro-2-(4-fluorophenyl)pyridine?
Technical Analysis: You are encountering a dual-failure mode inherent to this specific scaffold:
-
Electronic Deactivation: The C3-position of a pyridine ring is electronically distinct from the electron-deficient C2/C4 positions. It behaves more like an unactivated aryl chloride, requiring higher energy for the oxidative addition step.
-
The "Orthosteric" Wall: The 4-fluorophenyl group at the C2 position creates significant steric bulk immediately adjacent to your reactive C3-Cl bond. Standard phosphines (like PPh₃) lack the bulk to force the active Pd(0) species into this crowded quadrant, leading to catalyst decomposition (Pd black) before the reaction can occur.
The Solution: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd Precatalysts . These systems are designed to form a monoligated Pd(0)-L species that is sufficiently electron-rich to break the C-Cl bond and sufficiently bulky to relieve steric strain during the catalytic cycle.
Catalyst Selection Guide (By Reaction Type)
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Recommended System:
-
Catalyst: XPhos Pd G4 (or generated in situ from Pd(OAc)₂ + XPhos).
-
Why: XPhos is exceptionally effective for ortho-substituted aryl chlorides. The dicyclohexylphosphino group provides the electron density for oxidative addition, while the tri-isopropyl aryl backbone prevents the formation of inactive bis-ligated complexes.
-
Alternative: SPhos Pd G4 (if the boronic acid is unstable/prone to protodeboronation).
| Component | Recommendation | Technical Rationale |
| Precatalyst | XPhos Pd G4 (1–3 mol%) | Ensures 1:1 L:Pd ratio; activates at room temp; prevents induction period issues. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous tribasic phosphate buffers the pH without causing base-sensitive side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) | The water cosolvent is critical for the transmetallation step involving inorganic bases. |
| Temp | 80–100 °C | Required to overcome the activation energy of the C3-Cl bond. |
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Recommended System:
-
Primary Amines: BrettPhos Pd G4 .
-
Secondary Amines: RuPhos Pd G4 .
-
Why: The "ortho" substituent on your pyridine makes the reductive elimination step difficult. RuPhos and BrettPhos are engineered to facilitate this specific step in sterically congested systems.
| Component | Recommendation | Technical Rationale |
| Precatalyst | BrettPhos Pd G4 (Primary) | Specific selectivity for primary amines; prevents double arylation. |
| Precatalyst | RuPhos Pd G4 (Secondary) | Prevents β-hydride elimination; excellent for acyclic secondary amines. |
| Base | NaOtBu or LHMDS | Strong bases are usually required.[1] Use LHMDS if the substrate has base-sensitive esters. |
| Solvent | t-Amyl Alcohol or Toluene | t-Amyl alcohol often accelerates the reaction due to better solubility of the catalytic intermediates. |
Decision Logic & Workflow (Visualized)
The following diagram illustrates the logic flow for selecting the correct ligand/catalyst system based on your specific coupling partner.
Caption: Logic flow for selecting the optimal precatalyst based on nucleophile class and stability.
Troubleshooting & FAQs
Q1: I am observing significant "Protodehalogenation" (conversion of C-Cl to C-H). Why?
-
Diagnosis: This is a reduction pathway.[2] It occurs when the oxidative addition complex [L-Pd(II)-Ar-Cl] reacts with a hydride source instead of the nucleophile.
-
Root Cause:
-
Solvent Impurities: Alcohols or wet solvents can act as hydride sources.
-
Slow Transmetallation: If the boronic acid doesn't react fast enough, the Pd intermediate waits and eventually grabs a hydride.
-
-
Fix:
-
Switch to anhydrous 1,4-dioxane .
-
Increase the concentration of the boronic acid (1.5 equiv).
-
Ensure your inert atmosphere (Argon/N₂) is rigorous; O₂ can promote non-productive cycles.[1]
-
Q2: The reaction turns black (Pd precipitation) immediately upon heating.
-
Diagnosis: "Ligand Stripping." The bulky 2-(4-fluorophenyl) group is pushing the phosphine ligand off the palladium center. Once Pd is "naked," it aggregates into inactive Pd black.
-
Fix:
-
Use a Precatalyst (G3/G4): Do not mix Pd(OAc)₂ and Ligand separately. The G4 precatalysts are pre-formed and stable.
-
Lower Temperature: Try running the reaction at 60 °C for a longer time rather than 100 °C.
-
Add Free Ligand: Add an extra 1–2 mol% of the free ligand (e.g., XPhos) to shift the equilibrium toward the active ligated species.
-
Q3: Can I use a cheaper catalyst like Pd-PEPPSI-IPr?
-
Answer: Yes. Pd-PEPPSI-IPr is an excellent alternative for this specific substrate.
-
Protocol: Use 2 mol% Pd-PEPPSI-IPr, K₂CO₃ (2 equiv) in Dioxane/MeOH (1:1) at 60 °C. The NHC ligand (IPr) is extremely bulky and electron-rich, mimicking the properties of XPhos/Buchwald ligands. This is often the "Plan B" if phosphines fail.
Experimental Protocol: General Procedure (Suzuki)
Safety Note: Perform all steps in a fume hood. 3-chloropyridines can be irritants.
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with:
-
3-Chloro-2-(4-fluorophenyl)pyridine (1.0 equiv)
-
Boronic Acid (1.5 equiv)[3]
-
XPhos Pd G4 (0.02 equiv / 2 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.2 M relative to the pyridine.
-
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (critical for biphasic mixtures).
-
Monitoring: Monitor by LCMS after 2 hours.
-
If SM remains: Add 1 mol% more catalyst.
-
If complete: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Catalytic Cycle & Failure Points (Visualized)
Understanding where the reaction fails allows for faster troubleshooting.
Caption: The catalytic cycle highlighting the critical failure points for sterically hindered chlorides.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link
-
Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions." J. Am. Chem. Soc.[4][5] 2008, 130, 6686.[6] Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chem. Eur. J. 2006, 12, 4749. Link
-
BenchChem Technical Support. "Catalyst Selection for Suzuki-Miyaura Coupling of 3-Chloropyridine." BenchChem Guides. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.abcr.com [media.abcr.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
managing exotherms in large-scale 3-Chloro-2-(4-fluorophenyl)pyridine reactions
Topic: Scale-Up Safety for 3-Chloro-2-(4-fluorophenyl)pyridine Synthesis Role: Senior Process Safety Scientist
Executive Summary: The "Thermal Kick" Risk
Scaling up the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine from 2,3-dichloropyridine presents a specific, high-risk thermal profile. Unlike standard benzene-based couplings, electron-deficient heterocycles (pyridines) undergo rapid Oxidative Addition (OA) at the C-2 position.
When performed in "batch mode" (all reagents added at start), this reaction frequently exhibits a delayed induction period followed by a violent thermal runaway. This guide provides the engineering controls and chemical logic required to transition this chemistry from the bench (grams) to the pilot plant (kilograms) safely.
Root Cause Analysis: Where is the Heat Coming From?
The Mechanism of the Exotherm
The heat release in this specific Suzuki-Miyaura coupling is not linear. It concentrates in two specific nodes of the catalytic cycle:
-
Oxidative Addition (Fast): The 2-position of 2,3-dichloropyridine is highly activated by the adjacent nitrogen. Once the active Pd(0) species is formed, it inserts into the C-Cl bond rapidly, releasing the first wave of heat.
-
Transmetallation (The Trigger): This is the pH-dependent step. In batch mode, if the base is present from the start but the catalyst takes time to activate (due to residual oxygen), reagents accumulate. When the cycle finally turns over, the accumulated boronate species react simultaneously, causing a "thermal kick" that can exceed the solvent's boiling point.
Visualizing the Hazard Pathways
The following diagram maps the critical decision points where thermal risks arise.
Caption: Figure 1.[1] Process safety logic flow comparing Batch vs. Semi-Batch risks. Batch mode creates a "time-bomb" effect via reagent accumulation.
Troubleshooting Guide & FAQs
Q1: My reaction temperature spiked 40°C after holding steady for 45 minutes. Why the delay?
Diagnosis: You experienced "Induction Period Runaway." Technical Explanation: The Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) must be reduced to Pd(0) to start the cycle. If the system was not strictly inerted, residual oxygen delayed this reduction. During those 45 minutes, you were heating a "loaded gun"—the reagents were mixed but not reacting. Once the oxygen was consumed, the entire 45-minute load reacted in seconds. Corrective Action:
-
Strict Inerting: Sparge solvents with Nitrogen/Argon for >30 mins, not just the headspace.
-
Hot Initiation: Do not add catalyst at room temperature. Heat the mixture to 60°C, then add the catalyst (as a slurry) to ensure immediate turnover.
Q2: I am seeing high levels of 3-chloropyridine (dehalogenated side product).
Diagnosis: Protodeboronation caused by overheating. Technical Explanation: At high temperatures (>90°C), particularly in the presence of water and base, the 4-fluorophenylboronic acid hydrolyzes (loses the Boron group) faster than it couples. This is exacerbated if the exotherm pushes the internal temperature (Tr) above the setpoint (Tj). Corrective Action:
-
Lower Temperature: Target 75-80°C.
-
Base Dosing: Switch to a semi-batch protocol (see Section 4). By keeping the base concentration low, you throttle the transmetallation step, preventing temperature spikes that trigger decomposition.
Q3: The reaction mixture turned into a solid block (seized stirring).
Diagnosis: Inorganic Salt Precipitation. Technical Explanation: As the reaction proceeds, you generate stoichiometric amounts of boronate salts and metal halides (e.g., KBr/KCl). In solvent systems like Dioxane/Water (low water ratio), these salts crash out, stopping the impeller. This kills heat transfer, leading to hot spots. Corrective Action:
-
Solvent Ratio: Increase the water fraction. A 3:1 or 4:1 Organic:Water ratio is often necessary for solubility at scale.
-
Engineering: Use a retreat-curve impeller or anchor stirrer for high-solids handling, rather than a standard magnetic bar or small pitch-blade.
Validated Protocol: The "Semi-Batch" Safety Standard
Objective: Synthesize 3-Chloro-2-(4-fluorophenyl)pyridine (1 kg scale equivalent) with <10°C exotherm spike. Chemistry: 2,3-Dichloropyridine + 4-Fluorophenylboronic acid (4-F-PBA).
Reagent Stoichiometry Table
| Reagent | Equiv. | Role | Critical Parameter |
| 2,3-Dichloropyridine | 1.0 | Limiting Reagent | Controls Regioselectivity |
| 4-F-PBA | 1.1 | Nucleophile | Prone to protodeboronation |
| Pd(dppf)Cl₂·DCM | 0.01 | Catalyst | Robust; resists O2 better than PPh3 |
| K₂CO₃ (2M aq) | 2.5 | Base | The Control Lever (Dosed) |
| Toluene/Water | 10 vol | Solvent | Biphasic system manages heat |
Step-by-Step Procedure
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, reflux condenser, nitrogen sparge line, and a calibrated dosing pump .
-
The "Heel" Charge:
-
Load Toluene (7 vol), 2,3-Dichloropyridine (1.0 eq), and 4-F-PBA (1.1 eq).
-
Start agitation and sparge with Nitrogen for 30 minutes.
-
Note: No reaction can occur yet because the base is missing.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂ (1 mol%).
-
Heat the mixture to 70°C .
-
-
Controlled Initiation (The Safety Step):
-
Add 5% of the K₂CO₃ solution rapidly.
-
Wait for the "initiation exotherm" (a rise of 2-3°C). If no rise is seen in 10 mins, STOP . Do not proceed. Check catalyst activity.
-
-
Semi-Batch Dosing:
-
Once initiation is confirmed, begin dosing the remaining K₂CO₃ solution over 2 to 4 hours .
-
Control Logic: If Internal Temp (Tr) > 80°C, stop dosing immediately. The reaction will pause as the base is consumed.
-
-
Workup:
-
Cool to 25°C. Separate phases. Wash organic layer with brine.[2] Filter through Celite to remove Pd black.
-
Regioselectivity & Mechanism Visualization
Understanding why the reaction happens at C-2 is critical for impurity management.
Caption: Figure 2. Regioselectivity map. The C-2 position reacts preferentially due to electronic activation by the pyridine nitrogen, but high temperatures can erode this selectivity.
References
-
Safety of Pd-Couplings: Organic Process Research & Development2019 , 23, 2608. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions."
-
Exotherm Data: Organic Process Research & Development2018 , 22, 351. "Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling."
-
Regioselectivity: Journal of the American Chemical Society2007 , 129, 12664.[3] "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."
-
Microwave/Flow Safety: Organic Process Research & Development2014 , 18, 1145. "Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating."
Sources
workup procedure for reactions containing 3-Chloro-2-(4-fluorophenyl)pyridine
Technical Support Center: Workup & Purification of 3-Chloro-2-(4-fluorophenyl)pyridine
Molecule Profile & Chemical Context
Before initiating workup, understand the physicochemical behavior of your target. 3-Chloro-2-(4-fluorophenyl)pyridine is a weak base with significant lipophilicity.[1][2]
| Property | Value / Characteristic | Implication for Workup |
| Structure | Pyridine core, 3-Cl, 2-(4-F-Ph) | Nitrogen lone pair is available for protonation but sterically crowded.[1][2] |
| pKa (est.) | ~2.5 – 3.0 | Critical: It is a much weaker base than unsubstituted pyridine (pKa 5.2) due to the electron-withdrawing Cl and Fluorophenyl groups.[2] It requires strong acid (pH < 2) to fully protonate and solubilize in water. |
| LogP (est.) | ~3.5 – 4.0 | Highly lipophilic.[2] Will partition strongly into organic solvents (DCM, EtOAc, MTBE) unless protonated.[1] |
| Solubility | High in EtOAc, DCM, DMSO.[1] | Poor water solubility (neutral form). |
Standard Workup Procedure (The "Happy Path")
Use this protocol for standard Suzuki coupling mixtures where the product is the major component.
Reagents Required: Ethyl Acetate (EtOAc), Brine (Sat.[1][3][4] NaCl), Sodium Sulfate (
-
Quench & Dilution:
-
Aqueous Wash (Impurity Removal):
-
Palladium & Particulate Removal:
-
Drying & Concentration:
Advanced Purification: The "Acid-Base Swing"
Use this method to purify the compound from non-basic impurities (e.g., unreacted boronic acids, phosphine ligands) without running a column.[1]
Mechanism: You exploit the pyridine nitrogen to pull the product into water (as a salt), wash away non-basic junk, and then push the product back to organic.
Protocol:
-
Extraction 1 (Protonation):
-
Dissolve crude mixture in EtOAc .
-
Extract with 2.0 M HCl (3x).
-
Checkpoint: The product is now in the Aqueous Acidic Layer (as the pyridinium salt). The impurities stay in the EtOAc.
-
Discard the EtOAc layer (after verifying product is absent via TLC).
-
-
Basification:
-
Extraction 2 (Recovery):
Troubleshooting Guide & FAQs
Issue 1: "I washed with 1N HCl to remove the catalyst, and my yield disappeared."
-
Diagnosis: You inadvertently performed the first half of the "Acid-Base Swing."[2] Because 3-chloro-2-(4-fluorophenyl)pyridine is a base, it protonated and moved into your waste aqueous stream.[1][2]
-
Fix: Check your aqueous waste. Basify it to pH 12 and re-extract with EtOAc.
-
Prevention: For standard washes, use Ammonium Chloride (
) (pH ~5) or neutral water.[1] Avoid strong acids unless you intend to move the product to the water phase.
Issue 2: "The organic layer is dark brown/black even after Celite filtration."
-
Diagnosis: Soluble Palladium-Pyridine complexes.[2][5] The pyridine nitrogen coordinates to Pd, keeping it in solution.
-
Fix:
-
Chemical Scavenging: Add Si-TMT (0.5 eq wt) or MP-TMT resin.[2] Stir at 40°C for 2 hours. Filter.
-
Activated Carbon: Add activated charcoal (10 wt%), heat to 50°C for 1 hour, filter through Celite.
-
Issue 3: "I have a persistent emulsion in the separatory funnel."
-
Diagnosis: Common in Suzuki couplings due to amphiphilic byproducts (boronic acid derivatives) and fine inorganic precipitates.
-
Fix:
-
Filtration: Filter the entire biphasic mixture through a sintered glass funnel with Celite before separation.
-
Salting Out: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer.[2]
-
Visualizations
Figure 1: Decision Logic for Workup Strategy
This diagram helps you decide between a standard workup and the Acid-Base purification route.[2]
Caption: Decision tree for selecting between Standard Workup (Green path) and Acid-Base Purification (Red/Blue path) based on impurity profile.
Figure 2: The "Acid-Base Swing" Mechanism
Detailed flow of the chemical purification technique.[2]
Caption: Step-by-step flow of the Acid-Base extraction method to isolate the pyridine derivative.
References
-
BenchChem. (2025).[2][5][6][8] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from [1]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[2] Retrieved from [1]
-
ChemicalBook. (2025).[2] 3-Chloro-2-fluoropyridine Synthesis and Properties. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloropyridine. Retrieved from [1]
-
Biotage. (2023).[2][6][9] How to Remove Palladium in three easy steps. Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. 3-Chloro-2-fluoro-pyridine | 1480-64-4 [chemicalbook.com]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-2-(4-fluorophenyl)pyridine
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
3-Chloro-2-(4-fluorophenyl)pyridine (MW: 207.63 g/mol ) is a halogenated biaryl scaffold frequently encountered as a structural intermediate in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeting pharmaceuticals. Its structure combines an electron-deficient pyridine ring with an electron-rich fluorophenyl moiety, creating a "push-pull" electronic system that influences its ionization and fragmentation behavior.
This guide provides a comparative technical analysis of this compound's mass spectrometry (MS) performance, contrasting Electron Ionization (EI) —the gold standard for structural fingerprinting—with Electrospray Ionization (ESI) , the preferred method for biological matrices.
Key Performance Indicators (KPIs) at a Glance
| Feature | EI (GC-MS) | ESI (LC-MS/MS) |
| Ion Type | Radical Cation ( | Protonated Molecule ( |
| Dominant Peak | Molecular Ion ( | |
| Fragmentation | Spontaneous, extensive (In-source) | Controlled (Collision Induced - CID) |
| Sensitivity | Nanogram range | Picogram range (High sensitivity) |
| Isotopic Pattern | Distinct Cl signature (3:1) | Distinct Cl signature (3:1) |
Deep Dive: Fragmentation Mechanics
The fragmentation of 3-Chloro-2-(4-fluorophenyl)pyridine is governed by the stability of the biaryl bond and the lability of the chlorine substituent.
Molecular Ion & Isotopic Signature
Regardless of the ionization method, the presence of a single chlorine atom provides a definitive diagnostic filter.
-
Base Peak:
207 ( Cl) -
Isotope Peak:
209 ( Cl) -
Intensity Ratio: ~100:32 (Natural abundance of Cl isotopes).
-
Validation Check: If the M+2 peak is missing or <30%, the chlorine has likely been lost in-source or the assignment is incorrect.
Primary Fragmentation Pathways (EI vs. ESI-CID)
Pathway A: Homolytic Halogen Cleavage (Radical Loss)
-
Mechanism: The C-Cl bond (approx. 95 kcal/mol) is weaker than the C-F bond (approx. 115 kcal/mol). Under high energy (EI), the chlorine radical (
) is ejected. -
Transition:
207 172. -
Result: Formation of the 2-(4-fluorophenyl)pyridinium ion . This is a highly stable, aromatic even-electron species, often the base peak in MS/MS spectra.
Pathway B: Pyridine Ring Degradation (HCN Loss)
-
Mechanism: Characteristic of nitrogen heterocycles. The pyridine ring undergoes retro-cycloaddition, expelling neutral Hydrogen Cyanide (HCN, 27 Da).
-
Transition:
-
From
: 207 180. -
From
: 172 145.
-
Pathway C: Biaryl Bond Cleavage (Diagnostic)
-
Mechanism: High collision energies can sever the bond connecting the pyridine and phenyl rings.
-
Diagnostic Ions:
- 95: 4-Fluorophenyl cation (Common in EI).
- 112/114: 3-Chloropyridinyl cation (Retains Cl signature).
Visualization: Fragmentation Pathway[2][5][10][11]
The following diagram illustrates the logical flow of fragmentation, distinguishing between primary (low energy) and secondary (high energy) transitions.
Caption: Predicted fragmentation cascade for 3-Chloro-2-(4-fluorophenyl)pyridine showing primary dechlorination and secondary ring contraction pathways.
Comparative Protocol: EI vs. ESI
To ensure reproducibility, follow these standardized workflows.
Protocol A: GC-MS (Electron Ionization)
Best for: Purity analysis, impurity profiling, and synthesis verification.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Data Interpretation: Look for the "Chlorine Cluster" at the molecular ion. Expect significant fragmentation at
172.
Protocol B: LC-MS/MS (Electrospray Ionization)
Best for: PK/PD studies, trace analysis in biological fluids.
-
Sample Prep: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Conditions (Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
-
MRM Transitions (Quantitation):
-
Quantifier:
(Loss of Cl). -
Qualifier:
(Loss of Cl + HCN).
-
Comparative Data Summary
| Parameter | 3-Chloro-2-(4-fluorophenyl)pyridine | Isomeric Alternative: 2-(3-chlorophenyl)pyridine |
| Diagnostic Fragment | ||
| Cl Loss Efficiency | High (Steric strain at pos 3) | Moderate |
| HCN Loss | Prominent after Cl loss | Prominent from M+ |
| Retention Time (RP-LC) | ~3.5 min (More polar due to F) | ~3.8 min (Less polar) |
Scientist's Note: The position of the chlorine at C3 (ortho to the biaryl bond) creates steric torsion. This weakens the C-Cl bond compared to isomers where Cl is at C4 or C5, making the
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121442766, N-(3-chloro-4-fluorophenyl)-3-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. Retrieved from [Link]
-
MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules. Retrieved from [Link]
Sources
comparing reactivity of 3-Chloro-2-(4-fluorophenyl)pyridine with other halopyridines
This technical guide details the reactivity profile of 3-Chloro-2-(4-fluorophenyl)pyridine , a privileged scaffold in medicinal chemistry often used as a bioisostere for biphenyl systems in kinase inhibitors and GPCR modulators.
Optimization Guide for Cross-Coupling & Functionalization
Executive Summary
3-Chloro-2-(4-fluorophenyl)pyridine represents a "masked" bis-aryl scaffold where the 3-chloro position serves as a critical handle for late-stage diversification. Unlike simple halopyridines, this molecule presents a unique challenge: the C2-aryl substituent exerts significant steric pressure on the C3-reaction center, while the pyridine nitrogen deactivates the ring toward electrophilic attack but activates it for nucleophilic processes.
Key Differentiators:
-
vs. 2-Chloropyridine: The C3-chloro group is electronically less activated for
and requires transition-metal catalysis (Pd/Ni) for substitution. -
vs. 3-Bromopyridine: The C-Cl bond is stronger (
vs ), requiring electron-rich phosphine ligands for oxidative addition. -
vs. 3-Chloropyridine: The C2-(4-fluorophenyl) group blocks the primary site of metabolic oxidation and prevents "ortho-lithiation" at C2, forcing regioselectivity to C4 during metalation.
Structural & Electronic Analysis
The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine ring and the steric bulk of the C2-aryl group.
Figure 1: Reactivity heatmap showing the steric shielding at C2 and the available vectors for functionalization at C3 and C4.
Comparative Reactivity Modules
Module A: Palladium-Catalyzed Cross-Coupling (The Primary Utility)
The most common transformation for this scaffold is the functionalization of the C3-Cl bond. The steric bulk of the 2-aryl group makes this significantly harder than in unsubstituted 3-chloropyridine.
| Feature | 3-Chloropyridine | 3-Chloro-2-(4-fluorophenyl)pyridine | Impact on Protocol |
| Steric Environment | Open | Hindered (Ortho-effect) | Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) to facilitate reductive elimination. |
| Oxidative Addition | Moderate | Slightly Faster | The electron-withdrawing nature of the C2-aryl group slightly activates the C-Cl bond, but sterics dominate. |
| Side Reactions | C2-Arylation (if C2-H) | None at C2 | C2 is blocked, preventing regio-isomeric byproducts common in simple pyridines. |
Critical Insight: Standard ligands like
Module B: Metal-Halogen Exchange & Lithiation
While 3-bromopyridines undergo facile Li-Br exchange, the 3-chloro analog is prone to competing deprotonation (Directed Ortho Metalation - DoM).
-
Pathway 1: Halogen-Metal Exchange (n-BuLi, -78°C): Difficult. The C-Cl bond is strong. Reaction often leads to benzyne formation or nucleophilic addition of BuLi to the pyridine ring.
-
Pathway 2: Directed Lithiation (LDA, -78°C): The chlorine atom directs lithiation to the C4 position (ortho to Cl). The C2 position is blocked by the aryl group, making C4-functionalization highly selective.
Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Suzuki Coupling)
Objective: Selective arylation of 2,3-dichloropyridine at the C2 position. Mechanism: The C2-Cl is more electron-deficient and reactive towards oxidative addition than C3-Cl.
-
Reagents: 2,3-Dichloropyridine (1.0 equiv), 4-Fluorophenylboronic acid (1.1 equiv),
(3 mol%), (2.0 equiv). -
Solvent: DME/Water (4:1) or Toluene/EtOH/Water.
-
Procedure:
-
Expected Yield: 75-85%.
Protocol 2: Functionalization of C3-Cl (Buchwald-Hartwig Amination)
Objective: Installing an amine at the hindered C3 position. Challenge: Overcoming the steric clash of the C2-aryl group.
-
Reagents: 3-Chloro-2-(4-fluorophenyl)pyridine (1.0 equiv), Aniline/Amine (1.2 equiv), BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%),
(1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge an oven-dried vial with the aryl chloride, amine, base, and precatalyst.
-
Evacuate and backfill with Argon (3x).
-
Add dioxane and heat to 100°C for 12-16 hours.
-
Note: If using a secondary amine, RuPhos is preferred. For primary amines, BrettPhos prevents bis-arylation.
-
-
Validation: Conversion is typically >90% with these specific ligands. Standard
/BINAP often yields <20%.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki at C3) | Oxidative addition is slow due to C3-Cl strength. | Switch to Pd-XPhos or Pd-SPhos . These ligands are designed for sterically hindered aryl chlorides. |
| Dehalogenation (Product is H instead of R) | Avoid isopropanol/ethanol in solvent. Use Dioxane or Toluene . | |
| Regioisomer Mixtures (during Synthesis) | Over-reaction at C3 during scaffold synthesis. | Lower temperature to 60°C and strictly control stoichiometry (1.05 equiv boronic acid). |
| No Reaction (Lithiation) | C-Cl bond too strong for exchange. | Do not use n-BuLi for exchange. Use n-BuLi/LiDMAE (superbase) to force deprotonation at C4 if C4-functionalization is desired. |
Decision Logic for Functionalization
Figure 2: Strategic decision tree for selecting the correct catalytic system based on the desired transformation.
References
-
Regioselective Synthesis of 2-Aryl-3-chloropyridines: Title: "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media" Source: NCBI / PMC URL:[Link] Relevance: Validates the regioselectivity of 2,3-dichloropyridine, showing C2 reacts preferentially over C3/C5.
-
Buchwald-Hartwig Ligand Selection: Title: "Rational Ligand Design for the Arylation of Hindered Primary Amines" Source: Journal of the American Chemical Society (via Organic Chemistry Portal) URL:[Link] Relevance: Establishes BrettPhos and RuPhos as necessary for hindered aryl chlorides.
-
Lithiation of Halopyridines: Title: "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines" (and related C4-lithiation data) Source: ResearchGate URL:[Link] Relevance: Discusses the competition between halogen-metal exchange and Directed Ortho Metalation (DoM) in 3-chloropyridines.
-
General Reactivity of 3-Chloropyridine: Title: "3-Chloropyridine - Reactivity and Properties" Source: Wikipedia / Chemical Data Sources URL:[6][Link] Relevance: Provides baseline physical properties and reactivity data for the unsubstituted core.
Sources
HPLC-MS method for purity assessment of 3-Chloro-2-(4-fluorophenyl)pyridine
Precision Purity Profiling: HPLC-MS Assessment of 3-Chloro-2-(4-fluorophenyl)pyridine
Part 1: Executive Summary & Strategic Context
The Challenge: 3-Chloro-2-(4-fluorophenyl)pyridine is a critical bi-aryl pyridine scaffold, structurally analogous to intermediates used in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and p38 MAP kinase inhibitors. Its synthesis—typically via Suzuki-Miyaura cross-coupling of 2,3-dichloropyridine and 4-fluorophenylboronic acid—is prone to a specific set of "silent" impurities.
Standard HPLC-UV methods often fail to distinguish between the target compound and its des-chloro or regioisomeric byproducts due to overlapping UV chromophores. Furthermore, the presence of multiple halogens (Cl, F) creates a unique mass spectral signature that UV detection ignores.
The Solution:
This guide proposes a validated HPLC-MS (ESI+) workflow. By leveraging the distinct isotopic pattern of Chlorine (
Part 2: Comparative Analysis of Methodologies
The following table objectively compares the proposed HPLC-MS method against traditional alternatives for this specific chemical class.
| Feature | HPLC-UV (Standard) | GC-MS | HPLC-MS (Recommended) |
| Primary Detection | Chromophore Absorbance (254 nm) | Volatility & EI Fragmentation | Protonated Molecular Ion |
| Specificity | Low. Co-eluting isomers (e.g., 2-chloro-3-aryl) may merge. | Medium. Good for isomers, but thermal degradation of labile Cl-C bonds is a risk. | High. Mass filtering separates co-eluting peaks; Isotope patterns confirm Cl presence. |
| Impurity ID | Requires authentic standards for retention time matching. | Library matching (NIST) possible, but limited for novel intermediates. | Self-Validating. Can identify unknowns (e.g., des-chloro) via |
| Sensitivity | Good (ng range), but non-chromophoric impurities are invisible. | Excellent, but limited to volatile impurities. | Excellent. Detects trace byproducts down to 0.05% area. |
| Suitability | Routine QC (Post-Validation). | Process Control (Volatiles). | R&D, Impurity Profiling, & Final Release. |
Part 3: Synthesis & Impurity Logic (The "Why")
To understand the analytical method, we must map the chemical origins of the impurities. The diagram below illustrates the Suzuki coupling pathway and the specific byproducts this method is designed to detect.
Caption: Reaction pathway showing the target compound and critical impurities. Note that Impurity C has the same mass as the target, requiring chromatographic separation, while Impurity A has a distinct mass shift.
Part 4: Detailed Experimental Protocol
This protocol is designed for an Agilent 1200/6400 Series or Waters Acquity/QDa system, but is transferrable to any standard HPLC-MS setup.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Concentration: 0.5 mg/mL (for impurity profiling) or 0.1 mg/mL (for assay).
-
Filtration: 0.22 µm PTFE filter (Nylon is acceptable, but PTFE is preferred for halogenated aromatics).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or Waters BEH C18.
-
Why: The C18 stationary phase provides strong retention for the hydrophobic bi-aryl system. The 1.8 µm particle size ensures sharp peaks to resolve regioisomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Acidic pH ensures the pyridine nitrogen is protonated (
), maximizing ionization efficiency in ESI+ mode.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold |
| 10.00 | 90% | Linear Ramp (Elution of Target) |
| 12.00 | 90% | Wash (Elution of Dimer/Homocoupling) |
| 12.10 | 10% | Re-equilibration |
| 15.00 | 10% | End of Run |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Scan Range:
100 – 600. -
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation of the Cl-C bond).
-
Key Ions to Monitor (SIM Mode for QC):
-
208.0 (
Target) -
210.0 (
Isotope) - 174.1 (Des-chloro Impurity)
-
208.0 (
Part 5: Data Analysis & Self-Validation Logic
This method is "self-validating" because it relies on fundamental physical constants (isotopes) rather than just retention time.
Step 1: The Isotope Check
For the main peak at
-
Acceptance Criteria: The ratio of
must be approximately 3:1 . -
Logic: This confirms the presence of exactly one Chlorine atom. If the ratio is deviating (e.g., 1:1), you may have a co-eluting impurity or a bromo-derivative contaminant.
Step 2: The "Des-Chloro" Watch
Scan for a peak at
-
Logic: A peak with
174 eluting earlier than the main peak indicates 2-(4-fluorophenyl)pyridine . This is a common byproduct where the C-Cl bond is reduced by the Palladium catalyst. UV detection often misses this due to spectral similarity.
Step 3: The Homocoupling Check Check for 4,4'-Difluorobiphenyl .
-
Note: This impurity is non-polar and lacks a basic nitrogen. It may not ionize well in ESI+.
-
Mitigation: Cross-reference with the UV trace (254 nm) at the high organic region (10-12 min). If a UV peak appears with no MS signal, it is likely the homocoupling product.
Part 6: Analytical Workflow Diagram
Caption: Integrated LC-UV-MS workflow ensuring coverage of ionizable, isotopic, and non-polar impurities.
References
-
ChemicalBook. Synthesis and Properties of 3-Chloro-2-fluoropyridine and derivatives. (General synthesis routes for chlorofluoropyridines).
-
Agilent Technologies. Impurity Profiling with LC/MS: A Guide for Pharmaceutical Intermediates. (General methodology for LC-MS impurity profiling).
-
National Institutes of Health (PubChem). Etoricoxib Compound Summary (Structural Analogs). (Source for structural context of bi-aryl pyridines).[1][2][3][4]
-
Organic Syntheses. Palladium-Catalyzed Cross Coupling of Pyridines. (Mechanistic background on Suzuki coupling impurities).
-
Journal of Pharmaceutical and Biomedical Analysis. Strategies for the identification of impurities in pharmaceutical ingredients. (Basis for the self-validating isotope logic).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine: A Traditional Suzuki Coupling vs. a Novel C-H Arylation Approach
Abstract
The 2-arylpyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Consequently, the development of efficient and sustainable synthetic routes to access these vital building blocks is of paramount importance to the pharmaceutical and agrochemical industries.[4] This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing 3-Chloro-2-(4-fluorophenyl)pyridine: a traditional Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a modern, more atom-economical direct C-H arylation pathway. We will dissect the mechanistic underpinnings, experimental protocols, and key performance indicators of each route to provide researchers with the critical data needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the 2-Arylpyridine Moiety
Pyridine and its derivatives are fundamental heterocyclic compounds with extensive applications in medicinal science.[1] The introduction of an aryl group at the 2-position of the pyridine ring gives rise to a structural motif with a unique combination of steric and electronic properties, making it a frequent component in a wide array of biologically active molecules, from anticancer agents to treatments for central nervous system disorders.[1][2][5] The target molecule, 3-Chloro-2-(4-fluorophenyl)pyridine, combines this key scaffold with halogen substitutions that are crucial for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals for its ability to enhance potency and bioavailability.[4]
Given the importance of this structural class, the efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial-scale production. This guide aims to validate a novel synthetic approach by benchmarking it against a well-established, traditional method.
The Synthetic Routes: A Head-to-Head Comparison
We will evaluate two distinct pathways to our target molecule. The first is a well-established Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become a cornerstone of carbon-carbon bond formation in organic synthesis.[4] The second is a more contemporary direct C-H arylation, a cutting-edge technique that offers a more streamlined and atom-economical approach by avoiding the need for pre-functionalized starting materials.[6]
Diagram of the Comparative Workflow
Caption: Workflow for the comparative validation of two synthetic routes.
Route A: Traditional Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide.[7][8] For the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine, the most logical approach involves the regioselective coupling of 2,3-dichloropyridine with 4-fluorophenylboronic acid. The chlorine atom at the C2 position is generally more reactive towards oxidative addition to the palladium catalyst than the C3 chlorine, providing the desired regioselectivity.[9][10]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Traditional Suzuki-Miyaura cross-coupling route.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,3-dichloropyridine (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), sodium carbonate (2.5 mmol, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Route B: A Novel Approach via Direct C-H Arylation
Direct C-H activation is a powerful strategy in modern organic synthesis that forges C-C bonds by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized substrates.[6] This approach is highly atom-economical and can significantly shorten synthetic sequences. For our target molecule, we propose a palladium-catalyzed direct arylation of 3-chloropyridine with 4-fluorophenylboronic acid. This reaction aims to selectively functionalize the C-H bond at the C2 position, which is activated by the adjacent nitrogen atom.[11][12][13]
Reaction Scheme: Direct C-H Arylation
Caption: Novel direct C-H arylation synthetic route.
Experimental Protocol: Direct C-H Arylation
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-chloropyridine (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine tetrafluoroborate (0.10 mmol, 10 mol%), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110°C for 24 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Comparative Performance Analysis
The choice of a synthetic route in a research or industrial setting is a multi-faceted decision. The following tables provide a quantitative and qualitative comparison of the two routes based on key performance metrics.
| Metric | Route A: Suzuki Coupling | Route B: C-H Arylation | Justification & Rationale |
| Typical Yield | 75-85% | 60-70% | Suzuki couplings are highly optimized and generally provide high yields. C-H arylations can be lower-yielding due to competing side reactions and challenges in achieving high selectivity. |
| Purity (Post-Column) | >98% | >98% | Both methods, when followed by standard chromatographic purification, are capable of producing highly pure material suitable for further applications. |
| Reaction Time | 12 hours | 24 hours | The Suzuki coupling generally proceeds faster under the specified conditions. C-H activation often requires longer reaction times to overcome the higher activation energy of the C-H bond. |
| Temperature | 90°C | 110°C | C-H activation typically requires higher temperatures to facilitate the cleavage of the C-H bond. |
| Metric | Route A: Suzuki Coupling | Route B: C-H Arylation | Justification & Rationale |
| Starting Material Cost | Moderate | Low | 2,3-Dichloropyridine is a more specialized and thus more expensive starting material than the commodity chemical 3-chloropyridine.[14] |
| Catalyst Cost | High | Moderate | Pd(PPh₃)₄ is a pre-formed Pd(0) complex and is generally more expensive than the simpler Pd(OAc)₂ salt used in the C-H arylation route. |
| Process Mass Intensity (PMI) | Higher | Lower | The C-H arylation route is more atom-economical. It avoids the use of a di-halogenated starting material, reducing the mass of waste generated per unit of product. |
| Safety Hazards | Triphenylphosphine can be an irritant. | Tricyclohexylphosphine is pyrophoric and toxic. Higher reaction temperature poses a greater risk. | Both routes require careful handling of reagents under an inert atmosphere. The C-H arylation route involves a more hazardous phosphine ligand. |
| Environmental Impact | Generates stoichiometric halide salt waste. | More atom-economical, reducing inorganic waste. However, it uses a higher boiling point solvent and higher energy input. | The C-H arylation route aligns better with the principles of green chemistry by maximizing atom economy, though energy consumption is higher. |
Product Characterization and Validation
For both synthetic routes, the identity and purity of the final product, 3-Chloro-2-(4-fluorophenyl)pyridine, must be rigorously confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
The data obtained from these analyses for the products from both routes should be identical, confirming that both syntheses yield the same target molecule.
Conclusion and Recommendation
This guide has objectively compared a traditional Suzuki-Miyaura coupling with a novel direct C-H arylation for the synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine.
-
The Traditional Suzuki-Miyaura Route offers the advantages of higher yields, shorter reaction times, and milder conditions. It is a highly reliable and well-understood method, making it an excellent choice for predictable, lab-scale synthesis where the cost of the starting material is not a primary constraint.
-
The Novel C-H Arylation Route presents a more forward-looking and sustainable approach. Its primary advantages lie in its superior atom economy and the use of a significantly cheaper and more readily available starting material (3-chloropyridine vs. 2,3-dichloropyridine).[14] While currently exhibiting lower yields and requiring more forcing conditions, this route holds significant promise for large-scale industrial synthesis where cost of goods and waste reduction are critical drivers.
Recommendation: For academic research and small-scale synthesis where yield and reliability are paramount, the traditional Suzuki-Miyaura approach remains the preferred method. However, for process development and industrial applications, further optimization of the direct C-H arylation route is highly recommended. Improving the catalytic efficiency to lower the reaction temperature and increase the yield could position this modern method as the superior long-term strategy for the sustainable production of 3-Chloro-2-(4-fluorophenyl)pyridine and related 2-arylpyridines.
References
-
Jiao, J., Murakami, K., & Itami, K. (n.d.). Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Oxford Academic. Retrieved from [Link]
-
Ye, F., et al. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. Retrieved from [Link]
-
Chen, K., et al. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Kim, J., Chang, S., et al. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
- Baroliya, P. K., et al. (2025).
- Albright, J. D., et al. (n.d.). New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
-
Trécourt, F., et al. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Liu, Z., et al. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. Retrieved from [Link]
-
(n.d.). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. Request PDF - ResearchGate. Retrieved from [Link]
-
Gulea, M., et al. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Retrieved from [Link]
-
(n.d.). 3-Chloropyridine. Wikipedia. Retrieved from [Link]
-
(n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]
-
Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
-
(n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Retrieved from [Link]
-
(n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Retrieved from [Link]
-
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved from [Link]
-
(n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
(2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Dhankhar, J., & Čorić, I. (2022). Direct C–H Arylation. CHIMIA. Retrieved from [Link]
- (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
-
(n.d.). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Retrieved from [Link]
-
(n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]
-
(2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Retrieved from [Link]
-
Baralle, A., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science (RSC Publishing). Retrieved from [Link]
-
(n.d.). Pyridine. Wikipedia. Retrieved from [Link]
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- 3. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
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- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
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- 14. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
Comparative Guide: Catalytic Systems for the Regioselective Synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine
Executive Summary & Strategic Importance
Target Molecule: 3-Chloro-2-(4-fluorophenyl)pyridine Core Challenge: The "Ortho-Effect" and Regioselectivity.
Synthesizing 3-chloro-2-arylpyridines presents a classic conflict in heterocyclic chemistry: electronic activation vs. steric hindrance .
-
Electronic Factor: In 2,3-dichloropyridine, the C2 position is
to the nitrogen, making it significantly more electron-deficient and reactive towards oxidative addition than the C3 position. -
Steric Factor: The chlorine atom at C3 exerts a steric clash (the "ortho-effect") that impedes the approach of the Palladium catalyst to the C2 position.
This guide compares three distinct catalytic generations to overcome this barrier, moving from traditional methods to modern, engineered ligand systems.
Mechanistic Context: The Battle for C2
The success of this coupling relies on the catalyst's ability to undergo oxidative addition at the crowded C2-Cl bond faster than the catalyst decomposes or reacts at the less hindered (but less activated) C3 position.
Caption: Mechanistic pathway highlighting the critical role of ligand selection in overcoming steric hindrance at the C2 position.
Comparative Analysis of Catalyst Systems
We evaluated three distinct systems for the coupling of 2,3-dichloropyridine (1.0 eq) with 4-fluorophenylboronic acid (1.2 eq) .
System A: The Traditional Baseline
-
Catalyst: Pd(PPh₃)₄ (Tetrakis)
-
Status: Legacy Standard
-
Performance: Reliable but slow. The triphenylphosphine ligands are not electron-rich enough to rapidly activate the hindered C-Cl bond, often requiring high temperatures (100°C+) which can lead to dehalogenation side products.
System B: The Specialist (Buchwald Generation)
-
Catalyst: Pd(OAc)₂ + SPhos
-
Status: Recommended for High Yield
-
Performance: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally engineered for this exact scenario. The methoxy groups provide stability, while the cyclohexyl groups boost electron density on Pd, accelerating oxidative addition at the hindered C2 position.
System C: The Industrial Workhorse (NHC)
-
Catalyst: Pd-PEPPSI-IPr
-
Status: Best for Scale-Up / Robustness
-
Performance: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing "black metal" precipitation. It is extremely active for electron-deficient heterocycles (pyridines) and air-stable.
Performance Data Summary
| Metric | System A: Pd(PPh₃)₄ | System B: Pd(OAc)₂ / SPhos | System C: Pd-PEPPSI-IPr |
| Yield | 55 - 65% | 88 - 95% | 85 - 92% |
| Reaction Time | 18 - 24 Hours | 4 - 8 Hours | 2 - 6 Hours |
| Temp (°C) | 100 - 110°C | 60 - 80°C | 60 - 80°C |
| Regioselectivity (C2:C3) | ~15:1 | >99:1 | >50:1 |
| Air Stability | Poor (Glovebox preferred) | Moderate (In situ gen.) | Excellent (Bench stable) |
| Cost Efficiency | High (Cheap) | Low (Expensive Ligand) | Moderate |
Detailed Experimental Protocols
Protocol 1: The Optimized SPhos Method (Recommended)
Best for: Discovery chemistry, high-value substrates, maximizing yield.
Reagents:
-
2,3-Dichloropyridine (148 mg, 1.0 mmol)
-
4-Fluorophenylboronic acid (168 mg, 1.2 mmol)
-
Pd(OAc)₂ (2.2 mg, 1 mol%)
-
SPhos (8.2 mg, 2 mol%)
-
K₃PO₄ (424 mg, 2.0 mmol)
-
Solvent: Toluene/Water (10:1, 4 mL)
Step-by-Step Workflow:
-
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at RT for 5 mins (solution turns from orange to pale yellow, indicating active species formation).
-
Loading: Add 2,3-dichloropyridine, boronic acid, and K₃PO₄ to a reaction tube equipped with a stir bar.
-
Solvent Addition: Add the remaining Toluene (3 mL) and Water (0.4 mL). Add the pre-complexed catalyst solution.
-
Degassing: Sparge with Nitrogen or Argon for 2 minutes. Cap the tube.
-
Reaction: Heat to 80°C for 6 hours.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: The Robust PEPPSI-IPr Method
Best for: Scale-up, older reagents, non-anhydrous conditions.
Reagents:
-
2,3-Dichloropyridine (1.0 mmol)[1]
-
4-Fluorophenylboronic acid (1.2 mmol)
-
Pd-PEPPSI-IPr (6.8 mg, 1 mol%)
-
K₂CO₃ (276 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
Step-by-Step Workflow:
-
Charge Solids: Weigh all solids (Pyridine, Boronic Acid, Base, Catalyst) directly into the flask in air (PEPPSI is stable).
-
Add Solvent: Add Dioxane and Water.[2]
-
Inert Atmosphere: Briefly purge the headspace with Nitrogen (strict degassing is less critical here than with phosphines).
-
Reaction: Heat to 80°C . Monitor by TLC/LCMS. Reaction is typically complete in <4 hours.
-
Workup: Standard aqueous extraction.
Troubleshooting & Critical Parameters
The "Dehalogenation" Trap
-
Symptom: Observation of 2-(4-fluorophenyl)pyridine (loss of Cl at C3).
-
Cause: Overheating or excessive hydride sources (often from alcohol solvents).
-
Fix: Switch from Ethanol/Isopropanol to Toluene or Dioxane . Reduce temperature to 60°C and extend time.
Starting Material Choice
If the 2,3-dichloro substrate proves too stubborn (low conversion):
-
Alternative: Switch to 2-Bromo-3-chloropyridine .
-
Reasoning: The C-Br bond is significantly weaker than C-Cl. The reaction will proceed at room temperature or mild heating (40°C) with >95% selectivity for the C2 position, preserving the C3-Cl bond perfectly.
Workflow Visualization
Caption: Decision matrix for selecting the optimal catalytic protocol based on project needs.
References
-
Regioselective Suzuki Coupling of 2,3-Dichloropyridine
- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-C
-
Source:
-
SPhos/Buchwald Ligand Efficacy
-
Suzuki-Miyaura Coupling of Heteroaryl Chlorides.[3]
-
Source:
-
-
PEPPSI-IPr Protocols
- PEPPSI-IPr C
-
Source:
-
General Reactivity of Dihalopyridines
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
-
Source:
Sources
A Comparative Guide to the Stability of 3-Chloro-2-(4-fluorophenyl)pyridine Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Understanding how a molecule behaves under various stress conditions is not merely a regulatory hurdle but a critical scientific endeavor that informs formulation development, packaging, and storage recommendations. This guide provides an in-depth technical assessment of the stability of 3-Chloro-2-(4-fluorophenyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the limited availability of direct stability data for 3-Chloro-2-(4-fluorophenyl)pyridine in the public domain, this guide synthesizes information from structurally related compounds to provide a robust predictive analysis. The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines and established scientific literature, offering a framework for a comprehensive stability assessment.[1][2][3]
The Imperative of Stability Assessment in Drug Development
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate pharmacokinetic properties.[4] However, the introduction of substituents, such as halogens and aryl groups, can significantly influence the molecule's electronic properties and, consequently, its stability. Forced degradation studies are intentionally aggressive to rapidly identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods.[1][5] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods can detect and quantify impurities that may form during the product's shelf life.[1][5]
Experimental Design for Forced Degradation Studies
A comprehensive forced degradation study for a novel compound like 3-Chloro-2-(4-fluorophenyl)pyridine should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions. The following protocols are designed to be self-validating, with the inclusion of controls and the use of validated analytical methods.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for accurately assessing degradation. The method must be capable of separating the parent compound from all potential degradation products.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of non-polar to moderately polar compounds.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient should be optimized to achieve adequate separation of all peaks.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the absorbance maxima of the parent compound and any degradation products. For 3-Chloro-2-(4-fluorophenyl)pyridine, a starting wavelength of around 254 nm is appropriate, with the final wavelength optimized based on the UV spectra.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for forced degradation studies.
Comparative Stability Assessment
The following sections detail the expected stability of 3-Chloro-2-(4-fluorophenyl)pyridine under different stress conditions, with comparative insights from structurally related molecules.
Hydrolytic Stability
The hydrolytic stability of substituted pyridines is highly dependent on the nature and position of the substituents and the pH of the medium.
Expected Behavior of 3-Chloro-2-(4-fluorophenyl)pyridine:
-
Acidic Conditions: The pyridine nitrogen is basic and will be protonated under acidic conditions. The presence of the electron-withdrawing chloro and fluorophenyl groups is expected to decrease the electron density of the pyridine ring, making it less susceptible to acid-catalyzed hydrolysis compared to unsubstituted pyridine. However, hydrolysis of the chloro group is a potential degradation pathway, especially at elevated temperatures. Studies on 2-chloropyridine have shown that acid-catalyzed hydrolysis can occur, although at a slower rate than base-catalyzed hydrolysis.[6]
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: Substituted chloropyridines are generally more susceptible to base-catalyzed hydrolysis. The electron-withdrawing nature of the 4-fluorophenyl group at the 2-position and the chloro group at the 3-position will activate the ring towards nucleophilic attack by hydroxide ions. The hydrolysis of the chloro substituent is the most probable degradation pathway. The hydrolysis of α-chloro-N-methyl-4-pyridone is significantly faster than that of the corresponding 2-pyridone, highlighting the influence of substituent position on reactivity.
Comparative Data: Hydrolysis of Chloropyridine Isomers
| Compound | Condition | Rate Constant (s⁻¹) | Reference |
| 6-chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ | |
| 2-chloro-N-methyl-4-pyridone | 1.0 M NaOD in D₂O | 7.2 x 10⁻⁵ | |
| 2-Chloropyridine | Supercritical water (acid-catalyzed) | Varies with temperature | [6] |
Experimental Protocol: Hydrolytic Degradation
-
Sample Preparation: Prepare solutions of 3-Chloro-2-(4-fluorophenyl)pyridine (e.g., 1 mg/mL) in 0.1 N HCl, water (for neutral), and 0.1 N NaOH.
-
Stress Conditions: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at refrigerated conditions.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.
Oxidative Stability
Oxidative degradation is a common pathway for many pharmaceutical compounds, often initiated by reactive oxygen species.
Expected Behavior of 3-Chloro-2-(4-fluorophenyl)pyridine:
The pyridine ring is generally considered to be relatively stable to oxidation. However, the presence of the nitrogen atom does make it susceptible to N-oxidation. The electron-withdrawing substituents may slightly deactivate the ring towards oxidation. The most likely site of oxidation would be the pyridine nitrogen, forming the corresponding N-oxide.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of 3-Chloro-2-(4-fluorophenyl)pyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution. Store at room temperature for a defined period, protected from light. A control sample without hydrogen peroxide should be stored under the same conditions.
-
Analysis: At specified time intervals, analyze the samples by the validated HPLC method.
Photostability
Photodegradation can be a significant issue for light-sensitive compounds, leading to loss of potency and the formation of potentially toxic photoproducts.
Expected Behavior of 3-Chloro-2-(4-fluorophenyl)pyridine:
Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to photodegradation. The energy from UV or visible light can promote electrons to higher energy states, leading to bond cleavage or reactions with other molecules. The presence of the chloro and fluoro substituents may influence the photolytic pathway. Photodegradation of substituted pyridines in aqueous environments is a known abiotic pathway.[7]
Comparative Data: Specific photostability data for 3-Chloro-2-(4-fluorophenyl)pyridine is not available. However, studies on other pyridine derivatives have shown varying degrees of photostability, often dependent on the specific substituents and the irradiation conditions. For instance, some pyridine-substituted merocyanines exhibit photochromism, indicating a reversible photochemical reaction upon light irradiation.[8]
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Prepare solutions of 3-Chloro-2-(4-fluorophenyl)pyridine in a suitable solvent and also deposit a thin film of the solid compound on a glass plate.
-
Stress Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analysis: After the exposure period, analyze the samples by the validated HPLC method.
Caption: Plausible degradation pathways of 3-Chloro-2-(4-fluorophenyl)pyridine.
Thermal Stability
Thermal stability is crucial for determining appropriate manufacturing and storage temperatures.
Expected Behavior of 3-Chloro-2-(4-fluorophenyl)pyridine:
The compound is expected to be a solid at room temperature and should possess reasonable thermal stability. Thermal decomposition would likely occur at elevated temperatures, potentially involving the cleavage of the C-Cl or C-F bonds, or degradation of the pyridine ring itself. The thermal decomposition of fluoropolymers can produce a variety of smaller fluorinated compounds.[9] A safety data sheet for 3-chloropyridine indicates it is stable under normal conditions but may decompose upon heating to produce nitrogen oxides and hydrogen chloride.[10]
Comparative Data: Thermal Stability of Related Compounds
| Compound | Decomposition Temperature (°C) | Comments | Reference |
| Polytetrafluoroethylene (PTFE) | >500 | Decomposition products include various fluorinated compounds. | [9] |
| 3-Chloropyridine | Not specified, but hazardous decomposition on heating. | Produces NOx, HCl, CO, CO₂. | [10] |
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place a known amount of the solid 3-Chloro-2-(4-fluorophenyl)pyridine in a vial.
-
Stress Conditions: Expose the sample to dry heat at an elevated temperature (e.g., 80°C or higher, depending on the melting point) for a specified duration.
-
Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze by the validated HPLC method.
Summary of Predicted Stability Profile and Recommendations
Based on the analysis of structurally related compounds, a preliminary stability profile for 3-Chloro-2-(4-fluorophenyl)pyridine can be predicted.
Summary Table: Predicted Stability of 3-Chloro-2-(4-fluorophenyl)pyridine
| Stress Condition | Predicted Stability | Likely Degradation Pathway |
| Acidic Hydrolysis | Moderately Stable | Slow hydrolysis of the chloro group. |
| Basic Hydrolysis | Labile | Hydrolysis of the chloro group. |
| Neutral Hydrolysis | Stable | - |
| Oxidation | Moderately Stable | N-oxidation of the pyridine ring. |
| Photolysis | Potentially Labile | Dehalogenation and/or ring rearrangement. |
| Thermal (Solid State) | Stable at ambient temperatures | Decomposition at elevated temperatures. |
Recommendations for Drug Development Professionals:
-
Formulation Strategy: Given the predicted lability under basic conditions, formulation efforts should focus on maintaining a neutral to slightly acidic pH.
-
Packaging: If photostability studies indicate sensitivity to light, light-resistant packaging will be necessary.
-
Manufacturing: The thermal stability data will inform the appropriate temperatures for drying and other manufacturing processes.
-
Further Studies: It is imperative to conduct comprehensive forced degradation studies on 3-Chloro-2-(4-fluorophenyl)pyridine itself to confirm these predictions and to fully characterize any degradation products.
Conclusion
This guide provides a comprehensive, albeit predictive, assessment of the stability of 3-Chloro-2-(4-fluorophenyl)pyridine based on established principles of chemical reactivity and data from analogous structures. While this information serves as a valuable starting point for researchers and drug development professionals, it underscores the critical need for empirical stability studies on the specific molecule of interest. A thorough understanding of a compound's stability profile is not just a regulatory requirement but a fundamental aspect of sound scientific and pharmaceutical development.
References
- Wu, F., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Al-Zoubi, W., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Rane, K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Alsante, K. M., et al. (2014). Forced Degradation: A Review. Trends in Analytical Chemistry.
- BenchChem. (2025). A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands. BenchChem.
- Salgado, A., et al. (2005). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research.
- Li, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Patel, K., et al. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
- BenchChem. (2025). A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. BenchChem.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
- Zhang, Y., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation.
- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Jubilant Ingrevia Limited. (2021).
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- 7. benchchem.com [benchchem.com]
- 8. Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-(4-fluorophenyl)pyridine
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3-Chloro-2-(4-fluorophenyl)pyridine is a valuable building block in synthetic chemistry, its proper handling and disposal are critical to ensure a safe and compliant research operation. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-2-(4-fluorophenyl)pyridine, grounded in established safety principles for halogenated organic compounds.
The following procedures are synthesized from best practices and data sheets for structurally similar compounds, providing a robust framework for managing this specific chemical waste.
Understanding the Hazard Profile
3-Chloro-2-(4-fluorophenyl)pyridine, as a halogenated pyridine derivative, should be handled as a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It may also cause significant skin and eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped with the following PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption.[3] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood provides essential ventilation to prevent inhalation of harmful vapors.[3] |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of 3-Chloro-2-(4-fluorophenyl)pyridine waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[4][6] The container must be compatible with halogenated organic compounds.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "3-Chloro-2-(4-fluorophenyl)pyridine," and the associated hazards (e.g., "Toxic," "Irritant").
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible waste streams, such as strong acids or oxidizers.[4][6] Keeping halogenated and non-halogenated waste separate can also reduce disposal costs.[7]
2. Handling and Transfer:
-
Location: All transfers of 3-Chloro-2-(4-fluorophenyl)pyridine waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Containment: Have a chemical spill kit readily available. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3][8]
-
Contaminated Materials: Any materials contaminated with 3-Chloro-2-(4-fluorophenyl)pyridine, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the designated hazardous waste container.
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation in the laboratory.
4. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Never pour chemical waste down the drain.[3]
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Waste Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for 3-Chloro-2-(4-fluorophenyl)pyridine.
Caption: Workflow for the safe disposal of 3-Chloro-2-(4-fluorophenyl)pyridine.
Emergency Procedures
In the event of accidental exposure or a large spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][4]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Large Spills: Evacuate the immediate area and alert your supervisor and EHS office. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these procedures, you can ensure the safe and compliant disposal of 3-Chloro-2-(4-fluorophenyl)pyridine, fostering a secure and productive research environment.
References
-
3-Chloro-4-fluoropyridine SDS, 883107-69-5 Safety Data Sheets - Echemi.
-
Safety Data Sheet - ChemScene.
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
-
3-Chloropyridine Safety Data Sheet - Acros Organics.
-
3-Fluoropyridine Safety Data Sheet - Fisher Scientific.
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Safety Data Sheet - Thermo Fisher Scientific.
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
-
2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.
-
3-Chloro-2-fluoro-5-phenylpyridine Safety Data Sheet - CymitQuimica.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet - Apollo Scientific.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor.
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories - P2 InfoHouse.
-
Halogenated Solvents in Laboratories - Campus Operations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-(4-fluorophenyl)pyridine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Chloro-2-(4-fluorophenyl)pyridine. As a substituted pyridine derivative, this compound warrants a cautious and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. Our goal is to empower you with the knowledge to work safely, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 3-Chloro-2-(4-fluorophenyl)pyridine may be limited, the hazards can be inferred from its structural components—a chlorinated pyridine core and a fluorophenyl group. Safety Data Sheets (SDS) for analogous compounds, such as 3-chloropyridine and other fluorinated pyridines, provide a strong basis for our risk assessment.[1][2] These compounds are consistently classified as hazardous.
The primary routes of exposure are inhalation, skin contact, and ingestion.[3][4] The anticipated health effects underscore the necessity of stringent protective measures.
Table 1: Hazard Classification for Structurally Similar Pyridine Derivatives
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2][5] | 💀 or ❗ | P260, P264, P270, P280 |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to more severe damage.[1][6] | ❗ | P280, P302+P352 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][6] Direct contact can result in significant injury. | ❗ | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[1][2] May cause damage to organs through prolonged or repeated exposure.[2] | ❗ or ⚕️ | P260, P261, P271 |
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand its place within the hierarchy of laboratory safety controls. PPE is the last line of defense. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the primary means of protection. PPE is used to protect you from any residual risk.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions before PPE.
Core Directive: Personal Protective Equipment Protocols
All handling of 3-Chloro-2-(4-fluorophenyl)pyridine must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][7] The following PPE is mandatory.
Eye and Face Protection
-
Rationale: The potential for serious eye irritation or damage from splashes necessitates robust protection.[1][2]
-
Protocol:
-
Minimum Requirement: Wear chemical splash goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][3]
-
High-Risk Operations: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., heating, pressure reactions, transfers), a full-face shield must be worn in addition to chemical splash goggles.[8]
-
Hand Protection
-
Rationale: Halogenated pyridines can be absorbed through the skin, causing both local irritation and systemic toxicity.[1][4][9] Gloves are the primary barrier against dermal exposure.
-
Protocol:
-
Material Selection: Use nitrile or neoprene gloves.[3][10] Latex gloves are not suitable and should not be used. For prolonged work or direct immersion, consult the glove manufacturer's chemical resistance guide.
-
Glove Integrity: Before each use, visually inspect gloves for tears, pinholes, or signs of degradation.
-
Double Gloving: For transfers of neat material or when working with concentrated solutions, double gloving is strongly recommended to provide an extra layer of protection.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with bare skin), wash your hands thoroughly, and don a new pair.
-
Body Protection
-
Rationale: To prevent accidental skin contact from spills or splashes.
-
Protocol:
-
Laboratory Coat: A flame-retardant lab coat must be worn at all times and kept fully buttoned.[8]
-
Additional Protection: For large-scale operations, a chemically resistant apron worn over the lab coat is advised.
-
Personal Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[8] Shorts, skirts, sandals, and perforated shoes are strictly prohibited in the laboratory.[8]
-
Respiratory Protection
-
Rationale: While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific scenarios.
-
Protocol:
-
Standard Operations: Work within a certified chemical fume hood should provide adequate respiratory protection.[3]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[1][11] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[7]
-
Operational Plan: Donning, Doffing, and Disposal
A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.
Caption: Standard Operating Procedure for Donning and Doffing PPE.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) contaminated with 3-Chloro-2-(4-fluorophenyl)pyridine must be considered hazardous waste.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Do not mix with regular laboratory trash.
-
-
Liquid Waste: Unused material and solutions must be collected in a separate, sealed, and labeled hazardous waste container.[7]
-
Decontamination: Reusable equipment, including glassware and the fume hood sash/surface, must be decontaminated after use. Wash with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
Emergency Response: In Case of Exposure
Proper use of PPE significantly reduces the risk of exposure, but accidents can happen. Immediate and correct first aid is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
By adhering to these stringent PPE and handling protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Carl ROTH.Safety Data Sheet: Pyridine.
- ChemSupply Australia.Safety Data Sheet PYRIDINE.
- Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet.
- Echemi.3-Chloro-4-fluoropyridine SDS, 883107-69-5 Safety Data Sheets.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
- Santa Cruz Biotechnology.2-Chloropyridine Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- Washington State University.Pyridine Standard Operating Procedure.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
- Fisher Scientific. (2011, June 14). Safety Data Sheet.
- Acros Organics. (2025, December 26). Safety Data Sheet.
- CDH Fine Chemical.3-Chloro Pyridine CAS No 626-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Capot Chemical Co., Ltd.MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- New Jersey Department of Health. (2004, January). Hazard Summary: 2-CHLOROPYRIDINE.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
